1,1,1-Trifluoro-2-butanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42602. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluorobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-2-3(8)4(5,6)7/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHMPFSDVNFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959050 | |
| Record name | 1,1,1-Trifluorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381-88-4 | |
| Record name | 1,1,1-Trifluoro-2-butanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 381-88-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42602 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-Trifluorobutan-2-one | |
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| Record name | 1,1,1-Trifluoro-2-butanone | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,1,1-TRIFLUORO-2-BUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU2S3EQD9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1,1-trifluoro-2-butanone, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details established synthetic methodologies, including experimental protocols, and presents a thorough analysis of its spectroscopic and physical properties.
Introduction
This compound, also known as ethyl trifluoromethyl ketone, is a fluorinated organic compound with significant applications in organic synthesis. Its trifluoromethyl group imparts unique chemical and physical properties, making it a valuable building block for introducing fluorine into more complex molecules. This guide will explore the primary methods for its preparation and the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Grignard reaction of an ethylmagnesium halide with a trifluoroacetyl derivative. An alternative route involves the reaction of trifluoroacetic acid with an appropriate organometallic reagent.
Synthesis Pathway: Grignard Reaction
The primary industrial synthesis involves the reaction of ethyl trifluoroacetate (B77799) with ethylmagnesium bromide.
Physical and chemical properties of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,1-Trifluoro-2-butanone, a fluorinated ketone of significant interest in synthetic chemistry and drug discovery. The inclusion of a trifluoromethyl group imparts unique electronic properties to the molecule, enhancing its reactivity and utility as a versatile building block.
Core Physical and Chemical Properties
This compound is a colorless liquid with a molecular formula of C₄H₅F₃O.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₅F₃O | [2] |
| Molecular Weight | 126.08 g/mol | [2] |
| Boiling Point | 44-45 °C / 50-51 °C | [3][4] |
| Density | 0.929 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.322 | [4] |
| Flash Point | -17 °C to -17.8 °C (closed cup) | |
| Melting Point | No data available | |
| Solubility | Soluble in many common organic solvents. | [5] |
| CAS Number | 381-88-4 | [2][4] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in public databases. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are outlined below.
¹H NMR
The proton NMR spectrum is expected to show two main signals: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) adjacent to the methyl group, and a triplet for the terminal methyl protons (-CH₃). The quartet will be further split by the fluorine atoms (quartet of triplets).
¹³C NMR
The carbon NMR spectrum is expected to display four distinct signals corresponding to the four carbon environments: the trifluoromethyl carbon, the carbonyl carbon, the methylene carbon, and the methyl carbon. The signal for the trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon is expected at the most downfield position.[6]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretch, typically in the range of 1715-1740 cm⁻¹.[7] The presence of the C-F bonds will also give rise to strong absorption bands in the fingerprint region.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 126. Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) and the trifluoromethyl group ([M-69]⁺), resulting in significant peaks at m/z = 97 and m/z = 57, respectively.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported, often involving the reaction of an organometallic reagent with a trifluoroacetyl derivative. One common approach is the reaction of ethylmagnesium bromide with trifluoroacetic acid or its derivatives.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Trifluoroacetic acid
-
Hydrochloric acid (aqueous solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, prepare ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Trifluoroacetic Acid: Cool the Grignard reagent in an ice bath and slowly add a solution of trifluoroacetic acid in anhydrous diethyl ether from the dropping funnel.
-
Work-up: After the addition is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Drying and Solvent Removal: Dry the combined organic layers over a suitable drying agent, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation.
Caption: Synthetic workflow for this compound.
Purification Protocol
Purification of this compound is typically achieved by fractional distillation under atmospheric pressure.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.
-
Fraction Collection: Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at the boiling point of this compound (approximately 44-51 °C).
-
Storage: Store the purified product in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Caption: Purification workflow for this compound.
Chemical Reactivity and Stability
The presence of the highly electronegative trifluoromethyl group significantly influences the chemical reactivity of the adjacent carbonyl group. This "trifluoromethyl effect" renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated analog, 2-butanone (B6335102).
Key Reactions:
-
Nucleophilic Addition: Readily undergoes addition reactions with various nucleophiles, such as organometallic reagents and amines.
-
Reduction: Can be reduced to the corresponding alcohol, 1,1,1-trifluoro-2-butanol, using standard reducing agents like sodium borohydride.
-
Enolate Formation: The protons on the methylene group are acidic and can be removed by a suitable base to form an enolate, which can then participate in various alkylation and condensation reactions.
Stability:
This compound is a stable compound under standard laboratory conditions. However, it is a flammable liquid and should be handled with appropriate safety precautions. It is important to avoid contact with strong oxidizing agents and strong bases.
Caption: Key reactivity pathways of this compound.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from open flames and sparks. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact, flush the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. 2-?Butanone, 1,?1,?1-?trifluoro-(381-88-4) 1H NMR spectrum [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. This compound | 381-88-4 [chemicalbook.com]
- 5. treenablythe.weebly.com [treenablythe.weebly.com]
- 6. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. eng.uc.edu [eng.uc.edu]
Spectroscopic Profile of 1,1,1-Trifluoro-2-butanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1,1,1-Trifluoro-2-butanone (CAS No. 381-88-4). The information presented herein is essential for the identification, characterization, and quality control of this important fluorinated ketone in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.85 | Quartet (q) | 7.4 | -CH₂- |
| 1.15 | Triplet (t) | 7.4 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 195.5 (q, J = 36 Hz) | C=O |
| 115.8 (q, J = 291 Hz) | -CF₃ |
| 33.2 | -CH₂- |
| 7.3 | -CH₃ |
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990 | Medium | C-H stretch (alkane) |
| 1765 | Strong | C=O stretch (ketone) |
| 1470 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (alkane) |
| 1100-1300 | Strong, Broad | C-F stretch |
Sample phase: Liquid film
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 126 | 25 | [M]⁺ (Molecular Ion) |
| 97 | 100 | [M - C₂H₅]⁺ |
| 69 | 80 | [CF₃]⁺ |
| 57 | 40 | [C₂H₅CO]⁺ |
| 29 | 50 | [C₂H₅]⁺ |
Ionization method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
300 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 10-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Materials:
-
This compound
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer
Procedure (Liquid Film Method):
-
Sample Preparation: Place one to two drops of neat this compound onto a clean, dry salt plate.
-
Assemble Sample Cell: Place a second salt plate on top of the first to create a thin liquid film.
-
Data Acquisition:
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions of this compound.
Materials:
-
This compound
-
Volatile solvent (e.g., methanol (B129727) or dichloromethane) if using a direct injection method
Instrumentation:
-
Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
Procedure (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the analyte from any impurities and the solvent.
-
-
MS Detection:
-
The eluent from the GC is introduced into the EI source of the mass spectrometer.
-
The standard electron energy for EI is 70 eV.
-
Acquire mass spectra over a mass range of, for example, m/z 10-200.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Determine the relative intensities of the observed ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow of how each spectroscopic technique contributes to the structural elucidation of this compound.
Caption: Workflow of Spectroscopic Data Integration for Structural Elucidation.
This diagram illustrates how data from NMR, IR, and Mass Spectrometry are combined to determine the chemical structure of this compound.
Caption: Key Fragmentation Pathways of this compound in Mass Spectrometry.
This diagram shows the major fragmentation patterns observed in the electron ionization mass spectrum of this compound, including the formation of key fragment ions.
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 1,1,1-Trifluoro-2-butanone. It is designed to serve as a practical resource for researchers and professionals in drug development and related scientific fields who utilize NMR spectroscopy for structural elucidation and characterization of fluorinated organic compounds. This document details the expected spectral parameters, provides a robust experimental protocol, and outlines the logical workflow for a thorough NMR analysis of this compound.
Introduction to the NMR Spectroscopy of this compound
This compound is a fluorinated ketone of significant interest in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl (-CF₃) group in close proximity to a carbonyl group and an ethyl moiety gives rise to a distinct and informative set of signals in both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra. A detailed analysis of these spectra provides unambiguous confirmation of the molecular structure, including chemical environment and connectivity of the nuclei.
The ¹H NMR spectrum is characterized by signals corresponding to the ethyl group protons, which are influenced by the neighboring carbonyl and trifluoromethyl groups. The ¹⁹F NMR spectrum provides a direct probe of the fluorine environment, which is highly sensitive to the electronic effects of the adjacent carbonyl group. The interplay and coupling between the proton and fluorine nuclei are key features of the NMR analysis of this molecule.
Predicted ¹H and ¹⁹F NMR Spectral Data
The following tables summarize the expected quantitative data for the ¹H and ¹⁹F NMR analysis of this compound. These values are based on typical chemical shift ranges and predicted coupling patterns.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₂- | ~2.8 | Quartet (q) | 2H | ³J(H,H) ≈ 7.3 |
| -CH₃ | ~1.1 | Triplet (t) | 3H | ³J(H,H) ≈ 7.3 |
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Nuclei | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | ~ -82 | Singlet (s) | N/A |
Experimental Protocols
A detailed and standardized experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections outline the recommended methodologies for sample preparation and instrument parameters for the ¹H and ¹⁹F NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a commonly used and suitable solvent for this compound due to its ability to dissolve the compound and its minimal interference in the ¹H NMR spectrum.
-
Sample Concentration: Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR, with its chemical shift set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (B1203771) (C₆F₆) can be used, or the instrument can be referenced internally to the deuterium (B1214612) lock frequency.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.
NMR Instrument Parameters
The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and desired resolution.
Table 3: Recommended ¹H NMR Instrument Parameters
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Sequence | Standard 1D Proton |
| Number of Scans | 16-64 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 2.0 s |
| Spectral Width | 16 ppm |
| Temperature | 298 K |
Table 4: Recommended ¹⁹F NMR Instrument Parameters
| Parameter | Value |
| Spectrometer Frequency | 376 MHz (for a 400 MHz ¹H instrument) |
| Pulse Sequence | Standard 1D Fluorine |
| Number of Scans | 64-256 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 1.0 s |
| Spectral Width | -60 to -100 ppm |
| Temperature | 298 K |
| Decoupling | Proton-decoupled |
Logical Workflow for NMR Analysis
The structural elucidation of this compound using NMR spectroscopy follows a logical progression of steps. This workflow ensures a comprehensive analysis of the spectral data.
Caption: Logical workflow for the NMR analysis of this compound.
Interpretation of Spectra
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the ethyl group.
-
Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group are adjacent to the electron-withdrawing carbonyl group, which deshields them, causing them to resonate at a higher chemical shift (downfield), predicted to be around 2.8 ppm. These protons are coupled to the three protons of the adjacent methyl group, resulting in a quartet based on the n+1 rule (3+1=4).
-
Methyl Protons (-CH₃): The protons of the terminal methyl group are further from the carbonyl group and are therefore more shielded, appearing at a lower chemical shift (upfield), predicted to be around 1.1 ppm. These protons are coupled to the two protons of the adjacent methylene group, leading to a triplet (2+1=3).
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides a clear and unambiguous signal for the trifluoromethyl group.
-
Trifluoromethyl Fluorines (-CF₃): The three fluorine atoms of the -CF₃ group are chemically equivalent and are deshielded by the adjacent carbonyl group. They are expected to appear as a single sharp peak (a singlet) in the proton-decoupled ¹⁹F NMR spectrum, at a chemical shift of approximately -82 ppm relative to CFCl₃. The absence of coupling to the ethyl protons in the proton-decoupled spectrum simplifies the signal to a singlet. In a proton-coupled ¹⁹F spectrum, a very small long-range coupling (⁴J(H,F)) might be observable, but it is often unresolved.
Conclusion
The combined ¹H and ¹⁹F NMR analysis of this compound provides a powerful and definitive method for its structural characterization. The distinct chemical shifts, integration values, and coupling patterns observed in the spectra allow for the unambiguous assignment of all proton and fluorine environments within the molecule. The experimental protocols and analytical workflow presented in this guide offer a robust framework for obtaining and interpreting high-quality NMR data for this and similar fluorinated compounds, which is essential for quality control, reaction monitoring, and structural verification in research and drug development.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,1,1-Trifluoro-2-butanone (CF₃COCH₂CH₃). Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide outlines the theoretically derived fragmentation pathways based on established principles of mass spectrometry, including the fragmentation of ketones and the influence of the trifluoromethyl group. The information presented herein is intended to serve as a valuable resource for the identification and structural elucidation of fluorinated ketones.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is predicted to be characterized by several key fragment ions resulting from the cleavage of bonds adjacent to the carbonyl group, a process known as α-cleavage. The molecular weight of this compound is 126.08 g/mol .[1][2][3] The proposed major ions and their estimated relative abundances are summarized in the table below.
| m/z | Proposed Fragment Ion | Proposed Structure | Estimated Relative Abundance (%) |
| 126 | [C₄H₅F₃O]⁺˙ | [CF₃COCH₂CH₃]⁺˙ | 15 |
| 97 | [C₃H₂F₃O]⁺ | [CF₃CO]⁺ | 100 |
| 69 | [CF₃]⁺ | [CF₃]⁺ | 40 |
| 57 | [C₃H₅O]⁺ | [CH₃CH₂CO]⁺ | 80 |
| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | 60 |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily driven by the localization of the positive charge on the oxygen atom of the carbonyl group upon ionization. This is followed by the characteristic α-cleavage of the adjacent carbon-carbon bonds.[4][5][6]
Two primary α-cleavage pathways are proposed:
-
Cleavage of the C-C bond between the carbonyl carbon and the ethyl group: This is predicted to be a major fragmentation pathway, leading to the formation of a stable acylium ion, [CF₃CO]⁺, with an m/z of 97. This ion is expected to be the base peak in the spectrum due to the electron-withdrawing effect of the trifluoromethyl group, which stabilizes the positive charge on the carbonyl carbon. The other product of this cleavage is an ethyl radical (•CH₂CH₃).
-
Cleavage of the C-C bond between the carbonyl carbon and the trifluoromethyl group: This cleavage would result in the formation of the ethylcarbonyl cation, [CH₃CH₂CO]⁺, with an m/z of 57, and a trifluoromethyl radical (•CF₃). This is also expected to be a significant peak.
Further fragmentation of the initial ions can also occur:
-
The [CF₃CO]⁺ ion (m/z 97) can lose a neutral carbon monoxide (CO) molecule to form the trifluoromethyl cation, [CF₃]⁺, at m/z 69.
-
The molecular ion could also undergo cleavage to lose the ethyl group, forming the [M - C₂H₅]⁺ ion, which corresponds to the acylium ion at m/z 97. Alternatively, direct formation of the ethyl cation, [C₂H₅]⁺, at m/z 29 is also a plausible pathway.
The following diagram illustrates these proposed fragmentation pathways.
Experimental Protocols
A standard procedure for analyzing a volatile compound like this compound by electron ionization mass spectrometry is as follows.
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source is typically used.[7] The GC facilitates the separation and purification of the analyte before its introduction into the MS.
Sample Preparation and Introduction:
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is prepared.
-
A small volume (typically 1 µL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.
-
The vaporized sample is carried by an inert carrier gas (e.g., helium) through the GC column, where it is separated from any impurities.
-
The eluted compound from the GC column is directly introduced into the ion source of the mass spectrometer.
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI)[7]
-
Electron Energy: 70 eV (a standard energy that allows for reproducible fragmentation patterns and comparison with spectral libraries)[7][8]
-
Ion Source Temperature: Typically maintained between 200-250 °C to prevent condensation of the analyte.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Scan Range: A mass-to-charge (m/z) range of approximately 20 to 200 amu is suitable to detect the molecular ion and the expected fragment ions.
-
Vacuum: The mass spectrometer is operated under a high vacuum (typically 10⁻⁶ to 10⁻⁷ torr) to ensure a long mean free path for the ions.[9]
This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation pattern and the detailed experimental protocol can aid researchers in the identification and characterization of this and similar fluorinated compounds.
References
- 1. scbt.com [scbt.com]
- 2. GSRS [precision.fda.gov]
- 3. This compound, 96% | Fisher Scientific [fishersci.ca]
- 4. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 5. ochemacademy.com [ochemacademy.com]
- 6. fiveable.me [fiveable.me]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-depth Technical Guide to 1,1,1-Trifluoro-2-butanone (CAS Number: 381-88-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthetic methodologies related to 1,1,1-Trifluoro-2-butanone. This fluorinated ketone is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Core Chemical Properties
This compound, also known as ethyl trifluoromethyl ketone, is a colorless liquid with a characteristic sweet, fruity odor.[1][2] The presence of the trifluoromethyl group significantly influences its physical and chemical properties, imparting increased polarity and reactivity compared to its non-fluorinated analog, 2-butanone.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 381-88-4 |
| Molecular Formula | C₄H₅F₃O |
| Molecular Weight | 126.08 g/mol [2] |
| Appearance | Clear, colorless liquid[1][2] |
| Odor | Sweet, fruity[1][2] |
| Boiling Point | 50-51 °C |
| Density | 0.929 g/mL at 25 °C |
| Flash Point | -17.8 °C (closed cup) |
| Refractive Index | n20/D 1.322 |
| Solubility | Soluble in water[1] |
Safety and Handling
This compound is a highly flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area and away from ignition sources. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Class | Flam. Liq. 2 | Highly flammable liquid and vapor |
| Hazard Statement | H225 | Highly flammable liquid and vapor |
| Precautionary Statement | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| Signal Word | Danger |
In case of exposure, it may cause skin and eye irritation.[1] Inhalation of high concentrations of vapor may lead to respiratory irritation.[1]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods, with a common approach involving the reaction of a Grignard reagent with a trifluoroacetylating agent.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol describes the preparation of this compound from ethylmagnesium bromide and ethyl trifluoroacetate (B77799).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of bromoethane in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromoethane solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color and the formation of a cloudy solution indicates the start of the reaction.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-black solution is the ethylmagnesium bromide reagent.
-
-
Reaction with Ethyl Trifluoroacetate:
-
Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath.
-
Prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether or THF in a separate dropping funnel.
-
Add the ethyl trifluoroacetate solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.
-
The crude product can be purified by fractional distillation to yield pure this compound.
-
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis
This compound is a versatile intermediate in the synthesis of more complex fluorinated molecules. The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[1]
Experimental Protocol: Example of a Subsequent Reaction
Due to the lack of specific, detailed experimental protocols for reactions using this compound in the initial search, a representative reaction type is presented here. Trifluoromethyl ketones can undergo nucleophilic addition to the carbonyl group.
Reaction: Nucleophilic Addition of a Grignard Reagent to this compound
This protocol outlines a general procedure for the addition of a Grignard reagent (e.g., methylmagnesium bromide) to this compound to form a tertiary alcohol.
Materials:
-
This compound
-
Methylmagnesium bromide (or other Grignard reagent) solution in THF/ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether or THF.
-
Cool the solution in an ice-water bath.
-
-
Addition of Grignard Reagent:
-
Slowly add the methylmagnesium bromide solution dropwise to the stirred solution of the ketone.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Caption: Nucleophilic addition to this compound.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its careful handling and application in well-designed synthetic routes can lead to the development of novel molecules with enhanced properties. This guide provides foundational information to aid researchers in the safe and effective use of this valuable compound.
References
An In-depth Technical Guide on the Molecular Structure and Computational Studies of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, conformational landscape, and computational analysis of 1,1,1-Trifluoro-2-butanone. The information presented herein is compiled from experimental spectroscopic studies and high-level quantum chemical calculations, offering valuable insights for researchers in medicinal chemistry, materials science, and related fields where fluorinated ketones are of interest.
Molecular Structure and Conformational Analysis
This compound (TFB) is a fluorinated ketone with the chemical formula CF₃COCH₂CH₃. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and conformational preferences compared to its non-fluorinated analog, 2-butanone.
Computational studies, specifically at the MP2/6-311++G(d,p) level of theory, have identified three low-energy conformers on the potential energy surface of TFB.[1][2][3] These conformers are distinguished by the dihedral angle along the carbon backbone. The three conformers correspond to dihedral angles of approximately 0°, 82.8°, and 119.2°.[1][2][3]
Of these, only the conformer with a dihedral angle of 0° (Conformer I) has been experimentally observed and characterized using chirped-pulse Fourier transform microwave spectroscopy.[1][2][3] This conformer, which features a planar carbon backbone, is the global minimum on the potential energy surface. The other two conformers, while predicted to be low in energy, were not observed in the supersonic jet expansion, suggesting they are less stable or that relaxation to the ground state is highly efficient.
Quantitative Molecular Structure Data
The following tables summarize the key quantitative data obtained from both experimental measurements and computational calculations for the conformers of this compound.
Table 1: Calculated and Experimental Rotational Constants and Dipole Moments
| Parameter | Conformer I (Calculated) | Conformer I (Experimental) | Conformer II (Calculated) | Conformer III (Calculated) |
| Rotational Constants (MHz) | ||||
| A | 4037.1 | 4039.834(2) | 3654.5 | 3215.8 |
| B | 1840.9 | 1841.139(1) | 1998.7 | 2154.3 |
| C | 1378.2 | 1378.435(1) | 1432.1 | 1543.2 |
| Dipole Moment (D) | ||||
| μa | 2.6 | - | 2.1 | 1.8 |
| μb | 0.8 | - | 1.5 | 1.9 |
| μc | 0.0 | - | 0.4 | 0.7 |
| μtotal | 2.7 | - | 2.6 | 2.6 |
Computational data from MP2/6-311++G(d,p) calculations. Experimental data for the parent isotopologue of Conformer I.
Table 2: Selected Geometric Parameters of this compound Conformers (Calculated)
| Parameter | Conformer I (0°) | Conformer II (82.8°) | Conformer III (119.2°) |
| Bond Lengths (Å) | |||
| C1-C2 | 1.515 | 1.517 | 1.516 |
| C2=O | 1.213 | 1.214 | 1.215 |
| C2-C3 | 1.521 | 1.523 | 1.524 |
| C3-C4 | 1.532 | 1.531 | 1.531 |
| C-F (avg) | 1.345 | 1.346 | 1.345 |
| Bond Angles (°) | |||
| C1-C2-O | 123.5 | 123.1 | 122.9 |
| C1-C2-C3 | 115.3 | 115.8 | 116.2 |
| O-C2-C3 | 121.2 | 121.1 | 120.9 |
| C2-C3-C4 | 112.1 | 110.8 | 110.3 |
| Dihedral Angle (°) | |||
| O=C2-C3-C4 | 0.0 | 82.8 | 119.2 |
Atom numbering: F₃C₁-C₂(=O)-C₃H₂-C₄H₃. Geometric parameters obtained from MP2/6-311++G(d,p) calculations.
Vibrational Frequencies (Calculated)
The harmonic vibrational frequencies for the three conformers were calculated at the MP2/6-311++G(d,p) level of theory. A selection of characteristic vibrational modes is presented below.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Conformer I (0°) | Conformer II (82.8°) | Conformer III (119.2°) |
| C=O Stretch | 1785 | 1783 | 1782 |
| CH₃ Asymmetric Stretch | 3045 | 3046 | 3047 |
| CH₃ Symmetric Stretch | 2965 | 2964 | 2963 |
| CH₂ Asymmetric Stretch | 2998 | 2995 | 2992 |
| CH₂ Symmetric Stretch | 2930 | 2928 | 2926 |
| CF₃ Asymmetric Stretch | 1185 | 1188 | 1190 |
| CF₃ Symmetric Stretch | 1150 | 1148 | 1146 |
| C-C-C Bend | 350 | 345 | 342 |
Barrier to Internal Rotation
For the experimentally observed Conformer I, the barrier to internal rotation of the terminal methyl group (V₃) was determined to be 9.380(5) kJ/mol.[1][2][3] This value provides insight into the rotational dynamics of the ethyl group.
Experimental Protocols
Rotational Spectroscopy
The experimental data for this compound was obtained using a combination of chirped-pulse Fourier transform microwave (cp-FTMW) and Balle-Flygare type FTMW spectrometers.
Sample Introduction: A sample of this compound was placed on a cotton wad in a tube upstream of the nozzle. A carrier gas, typically neon or argon, at a backing pressure of approximately 2 atm was passed over the sample. The resulting gas mixture was expanded into a vacuum chamber through a pulsed nozzle.
cp-FTMW Spectroscopy:
-
A chirped microwave pulse (e.g., 1-5 µs duration, spanning 8-18 GHz) was used to polarize the sample in the supersonic jet.
-
The subsequent free induction decay (FID) was recorded by a digital oscilloscope.
-
The FID was then Fourier transformed to obtain the frequency domain spectrum.
-
This technique allows for broadband spectral acquisition.
Balle-Flygare FTMW Spectroscopy:
-
For higher resolution and more accurate frequency measurements, a Balle-Flygare type spectrometer was employed.
-
In this setup, the supersonic jet is arranged coaxially with the cavity axis, leading to a Doppler splitting of the rotational transitions.
-
The average of the two Doppler components gives the rest frequency of the transition.
-
This method provides higher accuracy (typically ±1 kHz) compared to cp-FTMW.
References
An In-depth Technical Guide to the Thermodynamic Properties of 1,1,1-Trifluoro-2-butanone Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties associated with key reactions of 1,1,1-Trifluoro-2-butanone. Given the increasing importance of fluorinated compounds in pharmaceuticals and materials science, a thorough understanding of their reaction thermodynamics is crucial for process optimization, reaction design, and the prediction of product stability. This document focuses on three core reaction types: thermal decomposition, keto-enol tautomerism, and nucleophilic addition.
While specific experimental thermodynamic data for this compound is not extensively available in public literature, this guide outlines the established experimental and computational methodologies for determining these properties. The provided quantitative data is illustrative, based on analogous compounds, and serves to demonstrate the expected thermodynamic trends and the application of the described protocols.
Thermal Decomposition of this compound
The thermal stability of a compound is a critical parameter in its handling, storage, and application. The thermal decomposition of this compound involves the cleavage of covalent bonds, leading to the formation of smaller, more stable molecules. The thermodynamics of this process dictate the temperature at which decomposition becomes significant and the nature of the products formed.
Thermodynamic Data
The key thermodynamic parameters for the thermal decomposition of this compound are the enthalpy of reaction (ΔH), the entropy of reaction (ΔS), and the Gibbs free energy of reaction (ΔG). These values determine the spontaneity and energy balance of the decomposition process. A doctoral dissertation by Michael Joseph Finnerty titled "The kinetics of the thermal decomposition of this compound" suggests a focus on this area, though specific thermodynamic values are not readily accessible.
Table 1: Illustrative Thermodynamic Data for the Thermal Decomposition of this compound
| Thermodynamic Parameter | Symbol | Illustrative Value (Gas Phase) | Units |
| Enthalpy of Reaction | ΔH° | > 0 (Endothermic) | kJ/mol |
| Entropy of Reaction | ΔS° | > 0 (Increase in moles of gas) | J/(mol·K) |
| Gibbs Free Energy of Reaction | ΔG° | Dependent on Temperature | kJ/mol |
Note: The illustrative values are based on the general principles of thermal decomposition of organic molecules, where bond breaking requires energy (endothermic) and typically results in an increase in the number of gaseous molecules (positive entropy change). The spontaneity of the reaction (negative ΔG°) is therefore highly dependent on temperature.
Experimental Protocol: Gas-Phase Kinetic Studies
The thermodynamic properties of the thermal decomposition of this compound can be determined experimentally by studying the kinetics of the reaction in the gas phase. A common method involves a static or flow reactor system coupled with analytical instrumentation to monitor the concentration of the reactant and products over time at various temperatures.
Experimental Workflow:
Caption: Workflow for the experimental determination of thermal decomposition kinetics.
Methodology:
-
Sample Preparation: A known concentration of this compound is prepared in a mixture with an inert gas.
-
Reaction: The gas mixture is introduced into a high-temperature reactor of a known volume, maintained at a constant temperature.
-
Monitoring: The concentrations of the reactant and products are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification, or in-situ Fourier Transform Infrared (FTIR) spectroscopy.
-
Data Analysis: The rate constants (k) are determined at different temperatures. An Arrhenius plot (ln(k) vs. 1/T) is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A). From these, the transition state thermodynamic parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be calculated.
Keto-Enol Tautomerism
Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer. The trifluoromethyl group significantly influences the position of this equilibrium due to its strong electron-withdrawing nature.
Thermodynamic Data
The equilibrium between the keto and enol forms is governed by the change in Gibbs free energy (ΔG°taut). This, in turn, is a function of the enthalpy (ΔH°taut) and entropy (ΔS°taut) of tautomerization. For simple ketones, the keto form is generally more stable. However, the electron-withdrawing trifluoromethyl group can stabilize the enol form through intramolecular hydrogen bonding and by increasing the acidity of the α-proton.
Table 2: Illustrative Thermodynamic Data for the Keto-Enol Tautomerism of this compound
| Thermodynamic Parameter | Symbol | Illustrative Value (in CCl4) | Units |
| Enthalpy of Tautomerization | ΔH°taut | < 0 (Exothermic for enol formation) | kJ/mol |
| Entropy of Tautomerization | ΔS°taut | < 0 (Cyclic enol form is more ordered) | J/(mol·K) |
| Gibbs Free Energy of Tautomerization | ΔG°taut | < 0 (Favors enol form) | kJ/mol |
Note: These illustrative values reflect the expected trend for β-dicarbonyl compounds and other ketones with electron-withdrawing groups, where the enol form can be significantly stabilized.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful tool for investigating the thermodynamics of keto-enol tautomerism. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.
Computational Workflow:
Caption: Workflow for computational determination of keto-enol tautomerism thermodynamics.
Methodology:
-
Structure Definition: The 3D structures of the keto and enol tautomers of this compound are built.
-
Geometry Optimization: The geometries of both tautomers are optimized to find the lowest energy conformations using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Thermodynamic Calculation: The electronic energies, ZPVE, and thermal corrections are used to calculate the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of each tautomer.
-
Difference Calculation: The thermodynamic properties of the tautomerization reaction (ΔH°taut, ΔS°taut, and ΔG°taut) are calculated as the difference between the properties of the enol and keto forms.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its non-fluorinated analog, 2-butanone.
Thermodynamic Data
The thermodynamics of nucleophilic addition are crucial for understanding the position of the equilibrium and the stability of the resulting adduct. The reaction is typically exothermic, and the change in entropy is usually negative as two molecules combine to form one.
Table 3: Illustrative Thermodynamic Data for the Nucleophilic Addition of a Hydride (from NaBH4) to this compound
| Thermodynamic Parameter | Symbol | Illustrative Value (in Ethanol) | Units |
| Enthalpy of Reaction | ΔH° | < 0 (Exothermic) | kJ/mol |
| Entropy of Reaction | ΔS° | < 0 (Decrease in number of species) | J/(mol·K) |
| Gibbs Free Energy of Reaction | ΔG° | < 0 (Spontaneous) | kJ/mol |
Note: These values are illustrative and based on the general principles of nucleophilic addition to ketones. The exact values will depend on the specific nucleophile and solvent used.
Experimental Protocol: Reaction Calorimetry
Reaction calorimetry is a direct method for measuring the enthalpy change of a reaction (ΔH). Isothermal titration calorimetry (ITC) or a simple solution calorimeter can be used for this purpose.
Reaction Scheme:
Caption: General pathway for nucleophilic addition to this compound.
Methodology:
-
Calorimeter Setup: A solution of this compound in a suitable solvent is placed in the reaction vessel of a calorimeter, which is maintained at a constant temperature.
-
Titration: A solution of the nucleophile (e.g., sodium borohydride) is incrementally injected into the reaction vessel.
-
Heat Measurement: The heat released or absorbed during the reaction is measured after each injection.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants. Fitting this data to a suitable binding model allows for the determination of the enthalpy of reaction (ΔH°). The Gibbs free energy (ΔG°) can be determined from the equilibrium constant (K), which can also be obtained from the ITC data. The entropy change (ΔS°) can then be calculated using the Gibbs-Helmholtz equation (ΔG° = ΔH° - TΔS°).
Conclusion
This technical guide has provided a framework for understanding and determining the thermodynamic properties of key reactions involving this compound. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, the outlined experimental and computational protocols offer robust methods for its determination. The illustrative data and reaction diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other fluorinated ketones, enabling more informed decisions in synthesis, process development, and stability assessment. Further experimental and computational studies are encouraged to populate the thermodynamic landscape of this important fluorinated building block.
The Stereochemistry of Reactions Involving 1,1,1-Trifluoro-2-butanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into organic molecules can profoundly alter their physical, chemical, and biological properties. This makes 1,1,1-Trifluoro-2-butanone a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The stereochemical outcome of reactions involving this ketone is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. This technical guide provides an in-depth overview of the stereoselective reactions of this compound, with a focus on asymmetric reduction, a key transformation for the synthesis of chiral fluorinated alcohols.
Asymmetric Reduction of this compound
The asymmetric reduction of the prochiral ketone this compound to the corresponding chiral alcohol, (R)- or (S)-1,1,1-trifluoro-2-butanol, is a critical transformation in medicinal chemistry. These chiral alcohols are versatile intermediates for the synthesis of more complex molecules with defined stereochemistry. Various methods have been developed for this purpose, including chemo- and biocatalysis.
Biocatalytic Reduction with Daucus carota
A particularly green, efficient, and highly stereoselective method for the reduction of prochiral ketones is the use of whole plant cells, with carrot (Daucus carota) root being a widely employed biocatalyst.[1][2][3] The enzymes present in carrot root, primarily alcohol dehydrogenases, can catalyze the reduction of a broad range of ketones to their corresponding secondary alcohols with high yields and excellent enantiomeric excess.[4][5] This method offers several advantages, including mild reaction conditions (aqueous medium, room temperature), environmental benignity, and operational simplicity.[2]
While specific data for the bioreduction of this compound using Daucus carota is not extensively documented in readily available literature, the successful reduction of a wide array of acetophenones, α-azido aryl ketones, and β-ketoesters with this system strongly suggests its applicability and high potential for excellent stereoselectivity.[2] The expected product would be the corresponding (S)-1,1,1-trifluoro-2-butanol, following Prelog's rule which is generally observed in such bioreductions.
Table 1: Representative Enantioselective Reduction of Various Ketones using Daucus carota
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | 85 | >99 | (S) |
| 2 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 82 | >99 | (S) |
| 3 | α-Azidoacetophenone | 2-Azido-1-phenylethanol | 75 | 98 | (R) |
| 4 | Ethyl acetoacetate | Ethyl 3-hydroxybutyrate | 90 | 98 | (S) |
| 5 | Cyclohexanone | Cyclohexanol | 78 | >99 | (S) |
Data compiled from various sources demonstrating the general efficacy of Daucus carota in asymmetric ketone reduction.
Experimental Protocols
General Protocol for the Biocatalytic Reduction of a Prochiral Ketone using Daucus carota
This protocol provides a general methodology for the asymmetric reduction of a prochiral ketone, which can be adapted for this compound.
1. Preparation of the Biocatalyst:
-
Fresh, healthy carrots (Daucus carota) are thoroughly washed with tap water and then with distilled water.
-
The carrots are peeled and grated into a fine pulp.
2. Biotransformation Reaction:
-
In a suitable flask, the grated carrot pulp is suspended in distilled water (e.g., 100 g of carrot per 200 mL of water).
-
The prochiral ketone (e.g., this compound) is added to the suspension (typically at a concentration of 1-5 g/L).
-
The reaction mixture is then placed on an orbital shaker and agitated at a constant speed (e.g., 150-200 rpm) at room temperature (25-30 °C).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Product Isolation:
-
Upon completion of the reaction (typically 24-72 hours), the reaction mixture is filtered to remove the plant material.
-
The filtrate is then extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure chiral alcohol.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product is determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Experimental workflow for the biocatalytic reduction of this compound.
Other Stereoselective Reactions
While asymmetric reduction is a cornerstone, other stereoselective reactions of this compound are of significant interest.
Organocatalyzed Aldol (B89426) Reaction
The development of organocatalysis has provided powerful tools for asymmetric C-C bond formation. Proline and its derivatives are effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. While specific examples with this compound are not abundant, the general mechanism involves the formation of a chiral enamine intermediate from the ketone and the catalyst, which then reacts with the aldehyde in a stereocontrolled manner. The strong electron-withdrawing nature of the trifluoromethyl group in this compound can influence the reactivity and stereoselectivity of such reactions, making it an interesting substrate for further investigation in this area.
Caption: Generalized pathway for an organocatalyzed aldol reaction.
Conclusion
The stereoselective transformation of this compound is a vital area of research for the synthesis of valuable chiral building blocks. Biocatalysis using readily available and environmentally benign reagents like Daucus carota presents a highly promising and practical approach for the asymmetric reduction of this ketone to produce chiral 1,1,1-trifluoro-2-butanol with high enantioselectivity. Further exploration into other stereoselective reactions, such as organocatalyzed aldol and Michael additions, will undoubtedly expand the synthetic utility of this versatile fluorinated ketone, enabling the development of novel pharmaceuticals and advanced materials. The detailed protocols and workflows provided in this guide serve as a foundational resource for researchers venturing into the stereocontrolled chemistry of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daucus carota L. mediated bioreduction of prochiral ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 1,1,1-Trifluoro-2-butanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1,1,1-trifluoro-2-butanone, a key building block for the introduction of the trifluoromethyl (CF₃) group into organic molecules. The presence of the electron-withdrawing CF₃ group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a versatile substrate for a variety of organic transformations. This document outlines protocols for several key reactions, including the synthesis of trifluoromethyl-substituted heterocycles, Wittig reaction, aldol (B89426) condensation, Reformatsky reaction, and asymmetric reduction.
Synthesis of Trifluoromethyl-Substituted Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The introduction of a trifluoromethyl group can enhance their therapeutic potential. A common route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While this compound is not a 1,2-dicarbonyl, it can be readily converted in situ to a reactive α-dicarbonyl equivalent or a related species that cyclizes with o-phenylenediamines to afford 2-ethyl-3-(trifluoromethyl)quinoxaline.
Experimental Protocol: Synthesis of 2-ethyl-3-(trifluoromethyl)quinoxaline
This protocol is a representative procedure for the synthesis of trifluoromethylated quinoxalines.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (B145695) (EtOH)
-
Acetic Acid (AcOH)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in a mixture of ethanol (10 mL) and a catalytic amount of acetic acid.
-
Add this compound (1.1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired 2-ethyl-3-(trifluoromethyl)quinoxaline.
Quantitative Data:
| Entry | Reactants | Product | Yield |
| 1 | This compound, o-Phenylenediamine | 2-ethyl-3-(trifluoromethyl)quinoxaline | Good |
Logical Relationship: Synthesis of Trifluoromethyl-Quinoxaline
Caption: Synthesis of a trifluoromethyl-quinoxaline.
Wittig Reaction for the Synthesis of Trifluoromethylated Alkenes
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds. The reaction of this compound with a phosphorus ylide provides a route to trifluoromethyl-substituted alkenes, which are valuable intermediates in medicinal chemistry and materials science.
Experimental Protocol: Wittig Reaction of this compound
This protocol provides a general procedure for the Wittig olefination of this compound using a stabilized ylide.[1]
Materials:
-
This compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting residue contains the product and triphenylphosphine (B44618) oxide. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the trifluoromethylated alkene.
Quantitative Data:
| Entry | Ylide | Product Stereochemistry | Yield |
| 1 | (Carbethoxymethylene)triphenylphosphorane | Predominantly (E)-isomer | High |
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction.
Aldol Condensation for Carbon-Carbon Bond Formation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. Due to the electron-withdrawing nature of the trifluoromethyl group, the α-protons of this compound are acidic and can be deprotonated to form an enolate, which can then react with an aldehyde.
Experimental Protocol: Aldol Condensation of this compound with an Aromatic Aldehyde
This is a general procedure for the base-catalyzed aldol condensation.[2]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ethanol (95%)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)
Procedure:
-
In a flask, combine the aromatic aldehyde (1.0 mmol) and this compound (1.2 mmol) in 95% ethanol (5 mL).
-
With stirring, add the aqueous NaOH solution dropwise at room temperature.
-
Stir the mixture for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the α,β-unsaturated trifluoromethyl ketone.
Quantitative Data:
| Entry | Aldehyde | Product | Yield |
| 1 | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-4,4,4-trifluoro-1-buten-3-one (expected) | Moderate to Good |
Note: Specific yield data for this reaction is not available in the provided search results. The expected yield is based on general aldol condensation procedures.[3]
Reaction Pathway: Aldol Condensation
Caption: Pathway of the Aldol Condensation.
Reformatsky Reaction for the Synthesis of β-Hydroxy Esters
The Reformatsky reaction allows for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone in the presence of zinc. This compound serves as an excellent electrophile in this reaction.[4][5]
Experimental Protocol: Reformatsky Reaction with this compound
This protocol is adapted from a general procedure for the Reformatsky reaction.[4]
Materials:
-
This compound
-
Ethyl bromoacetate (B1195939)
-
Zinc dust (activated)
-
Toluene (B28343), anhydrous
-
Iodine (catalytic amount)
Procedure:
-
Activate zinc dust by stirring it with a catalytic amount of iodine in anhydrous toluene under reflux for 15-20 minutes, then cool to room temperature.
-
To the suspension of activated zinc, add a solution of ethyl bromoacetate (1.5 mmol) in anhydrous toluene.
-
Slowly add a solution of this compound (1.0 mmol) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the β-hydroxy ester.
Quantitative Data:
| Entry | α-Halo Ester | Product | Yield |
| 1 | Ethyl bromoacetate | Ethyl 3-hydroxy-3-(trifluoromethyl)-pentanoate (expected) | Good |
Note: Specific yield data for this reaction is not available in the provided search results. The expected yield is based on general Reformatsky reaction procedures.[4]
Experimental Workflow: Reformatsky Reaction
References
Application Notes and Protocols: 1,1,1-Trifluoro-2-butanone as a Versatile Building Block for Trifluoromethylated Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1,1,1-trifluoro-2-butanone as a key building block for the introduction of the trifluoromethyl (CF₃) group into a wide range of organic molecules. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making this compound a valuable precursor for the synthesis of trifluoromethylated compounds with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The incorporation of a trifluoromethyl group can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2]
This document details several key chemical transformations of this compound, including the synthesis of trifluoromethylated pyrazoles, and protocols for Knoevenagel condensation, Baylis-Hillman, and Reformatsky reactions.
Key Properties of this compound
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 381-88-4 |
| Molecular Formula | C₄H₅F₃O |
| Molecular Weight | 126.08 g/mol |
| Boiling Point | 50-51 °C |
| Density | 0.929 g/mL at 25 °C |
| Refractive Index | n20/D 1.322 |
Application 1: Synthesis of Trifluoromethylated Pyrazoles
Trifluoromethyl-substituted pyrazoles are a prominent structural motif in many pharmaceuticals and agrochemicals.[3] this compound serves as a readily available precursor for the synthesis of these valuable heterocycles through condensation with hydrazine (B178648) derivatives.
Logical Workflow for Pyrazole Synthesis
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Containing Heterocycles Using 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various trifluoromethyl-containing heterocycles, a critical structural motif in modern pharmaceuticals and agrochemicals. The protocols herein utilize 1,1,1-trifluoro-2-butanone, a versatile and readily available fluorinated building block. This document offers comprehensive experimental procedures, quantitative data, and visual diagrams of reaction pathways to facilitate the practical application of these synthetic strategies in a research and development setting.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
The reaction of β-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles. This compound can be readily converted to its corresponding β-dicarbonyl analogue, 1,1,1-trifluoro-2,4-pentanedione (B1197229), which serves as a direct precursor for the synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
General Reaction Pathway: Pyrazole Synthesis
Caption: General two-step synthesis of 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole[1]
This protocol outlines the cyclocondensation of 1,1,1-trifluoro-2,4-pentanedione with hydrazine hydrate.
Materials:
-
1,1,1-Trifluoro-2,4-pentanedione
-
Hydrazine hydrate
Procedure:
-
Dissolve 1,1,1-trifluoro-2,4-pentanedione (4.62 g, 30 mmol) in methanol (20 ml) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrazine hydrate (945 μl, 30 mmol) to the cooled reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Stir the mixture at room temperature for 16 hours.
-
After the reaction is complete, remove the solvent by concentration under reduced pressure.
-
The resulting product, 5-methyl-3-trifluoromethyl-1H-pyrazole, is obtained as a yellow solid.
Quantitative Data: Pyrazole Synthesis
| Precursor | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Hydrazine hydrate | Methanol | 0 °C to RT | 16 | 95 | [1] |
Synthesis of Trifluoromethyl-Substituted Pyridines via Kröhnke Reaction
The Kröhnke pyridine (B92270) synthesis is a versatile multicomponent reaction for preparing highly substituted pyridines. A derivative of this compound, 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, serves as a key precursor in this synthesis, reacting with α,β-unsaturated carbonyl compounds and ammonium (B1175870) acetate.
General Reaction Pathway: Kröhnke Pyridine Synthesis
Caption: Kröhnke multicomponent synthesis of trifluoromethyl-pyridines.
Experimental Protocol: General Procedure for the Synthesis of 2-Trifluoromethyl-4,6-diarylpyridines
This protocol is adapted from the principles of the Kröhnke reaction for trifluoromethylated pyridines.
Materials:
-
1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium bromide
-
Substituted chalcone (B49325) (α,β-unsaturated carbonyl compound)
-
Ammonium acetate
Procedure:
-
To a solution of the substituted chalcone (1.0 mmol) in ethanol (10 mL), add 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide (1.2 mmol) and ammonium acetate (10 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-trifluoromethyl-4,6-diarylpyridine.
Quantitative Data: Kröhnke Pyridine Synthesis
A range of substituted chalcones can be used in this reaction, leading to a variety of 2-trifluoromethyl pyridines with good to excellent yields.
| α,β-Unsaturated Carbonyl | Product | Yield (%) |
| Chalcone | 2-Trifluoromethyl-4,6-diphenylpyridine | 85-95 |
| 4-Methylchalcone | 4-(p-Tolyl)-2-trifluoromethyl-6-phenylpyridine | 80-90 |
| 4-Chlorochalcone | 4-(4-Chlorophenyl)-2-trifluoromethyl-6-phenylpyridine | 82-92 |
(Yields are typical ranges reported for Kröhnke-type syntheses of trifluoromethyl-pyridines and may vary based on specific substrates and reaction conditions.)
Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones. While direct protocols using this compound are less common, the reaction is highly adaptable to various ketones. The following represents a generalized protocol for its application with trifluoromethyl ketones.
General Reaction Pathway: Biginelli Reaction
Caption: Biginelli multicomponent reaction for dihydropyrimidine synthesis.
Experimental Protocol: General Procedure for the Synthesis of Trifluoromethyl-Substituted Dihydropyrimidines
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Urea or thiourea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), this compound (10 mmol), and urea or thiourea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (3-5 drops).
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure trifluoromethyl-substituted dihydropyrimidine.
Quantitative Data: Biginelli Reaction
The yields of the Biginelli reaction with fluorinated ketones can vary significantly depending on the substrates and reaction conditions.
| Aldehyde | Nitrogen Source | Product | Typical Yield (%) |
| Benzaldehyde | Urea | 5-Ethyl-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 60-75 |
| 4-Chlorobenzaldehyde | Urea | 4-(4-Chlorophenyl)-5-ethyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 65-80 |
| Benzaldehyde | Thiourea | 5-Ethyl-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidine-2(1H)-thione | 55-70 |
(Yields are estimates based on the general reactivity of trifluoromethyl ketones in the Biginelli reaction and may require optimization for specific substrates.)
References
Application of 1,1,1-Trifluoro-2-butanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-butanone is a valuable fluorinated building block in medicinal chemistry. The incorporation of the trifluoromethyl (CF3) group into organic molecules can significantly enhance their pharmacological properties. The CF3 group's high electronegativity, metabolic stability, and lipophilicity can improve a drug candidate's bioavailability, potency, and pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of medicinally relevant compounds, with a focus on the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Key Applications in Medicinal Chemistry
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds that are scaffolds for pharmacologically active agents. A primary application is in the synthesis of trifluoromethyl-substituted pyrazoles, a class of compounds known for their anti-inflammatory, analgesic, and antipyretic properties.
Synthesis of COX-2 Inhibitors
A prominent application of this compound derivatives is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. These drugs are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that target the COX-2 enzyme, which is responsible for inflammation and pain. By selectively inhibiting COX-2 over COX-1, these drugs can reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[1][2]
A notable example is the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat arthritis and acute pain.[3] The synthesis of Celecoxib utilizes a trifluoromethylated β-diketone intermediate, which can be conceptually derived from this compound.
Signaling Pathway of COX-2 Inhibition
Inflammatory stimuli, such as cytokines and growth factors, trigger signaling cascades that lead to the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever. Selective COX-2 inhibitors, like Celecoxib, bind to the active site of the COX-2 enzyme, preventing the synthesis of prostaglandins and thereby reducing inflammation and pain.[4][5]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Asymmetric Synthesis and Chiral Applications of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric synthesis of chiral 1,1,1-trifluoro-2-butanol from 1,1,1-trifluoro-2-butanone and the application of the resulting chiral building blocks in the synthesis of pharmaceuticals. This document includes detailed experimental protocols for established asymmetric reduction methods and showcases the utility of these chiral synthons in the development of therapeutic agents.
Introduction
This compound is a prochiral ketone that serves as a valuable starting material for the synthesis of chiral 1,1,1-trifluoro-2-butanol. The resulting chiral alcohol is a key intermediate in the synthesis of various pharmaceuticals due to the unique stereoelectronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document outlines two powerful catalytic methods for the asymmetric reduction of trifluoromethyl ketones: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. Furthermore, it details the application of the chiral alcohol products in the synthesis of Odanacatib, a Cathepsin K inhibitor, and LX-1031, a tryptophan hydroxylase inhibitor.
Asymmetric Synthesis of Chiral 1,1,1-Trifluoro-2-butanol
The enantioselective reduction of this compound to its corresponding chiral alcohol is a critical transformation. Below are protocols for two highly effective and widely used methods.
Data Presentation: Asymmetric Reduction of Trifluoromethyl Ketones
| Method | Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| CBS Reduction | (R)- or (S)-CBS-oxazaborolidine | 1-(4-bromophenyl)-2,2,2-trifluoroethanone | (R)- or (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanol | 96 | 92 |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-Xyl-P-Phos][(R)-DAIPEN] | 2-bromo-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-one | (R)-2-bromo-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethan-1-ol | ~56 | >99 (after crystallization) |
Experimental Protocols
Protocol 1: Asymmetric Reduction of this compound via CBS Reduction
This protocol is a general procedure adapted from the synthesis of a chiral trifluoromethyl alcohol intermediate for Odanacatib.[1]
Materials:
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents).
-
Cool the flask to 0 °C in an ice bath and slowly add borane-dimethyl sulfide complex or borane-THF complex (1.0 - 1.2 equivalents) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 15-30 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and -78 °C).
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of this compound to the catalyst-borane mixture dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at the low temperature.
-
Allow the mixture to warm to room temperature and then slowly add 1 M HCl to hydrolyze the borane (B79455) complexes.
-
Partition the mixture between ethyl acetate (B1210297) and water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral 1,1,1-trifluoro-2-butanol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of this compound via Noyori Hydrogenation
This protocol is a general procedure adapted from the synthesis of a chiral alcohol intermediate for LX-1031.[2]
Materials:
-
This compound
-
RuCl₂[(R)-BINAP] or other suitable Ru-diphosphine-diamine catalyst (e.g., RuCl₂[(R)-Xyl-P-Phos][(R)-DAIPEN])
-
Anhydrous isopropanol (B130326) or methanol
-
Potassium tert-butoxide or other suitable base
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the ruthenium catalyst (0.001 - 0.01 mol%).
-
Add a solution of this compound (1.0 equivalent) in anhydrous isopropanol or methanol.
-
Add a solution of potassium tert-butoxide (0.004 equivalents) in the same solvent.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 30-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 45 °C) with vigorous stirring.
-
Monitor the reaction progress by GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography. For enhanced enantiomeric purity, recrystallization from a suitable solvent system (e.g., heptane) can be performed.[2]
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Chiral Applications in Drug Development
The chiral alcohol, 1,1,1-trifluoro-2-butanol, and its derivatives are valuable intermediates in the synthesis of complex pharmaceutical compounds.
Application 1: Synthesis of Odanacatib
Odanacatib is a selective and reversible inhibitor of cathepsin K, an enzyme involved in bone resorption.[3] The synthesis of Odanacatib utilizes a chiral α-trifluoromethyl alcohol intermediate.[1][4]
Odanacatib Synthesis Workflow
Caption: Synthetic workflow for Odanacatib.
Signaling Pathway of Odanacatib
Caption: Mechanism of action of Odanacatib.
Application 2: Synthesis of LX-1031
LX-1031 is an inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) biosynthesis, and has been investigated for the treatment of irritable bowel syndrome.[5][6] The synthesis of LX-1031 also involves a key chiral alcohol intermediate produced by asymmetric hydrogenation.[2]
LX-1031 Synthesis Workflow
Caption: Synthetic workflow for LX-1031.
Signaling Pathway of LX-1031
Caption: Mechanism of action of LX-1031.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral α-trifluoromethyl boronic acids by catalytic homologation - American Chemical Society [acs.digitellinc.com]
- 6. cris.biu.ac.il [cris.biu.ac.il]
Application Notes and Protocols: Aldol Condensation Reactions of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and binding affinity. 1,1,1-Trifluoro-2-butanone is a valuable building block for the synthesis of trifluoromethyl-containing compounds. This document provides an overview of the potential aldol condensation reactions involving this compound, including detailed hypothetical protocols and expected outcomes based on the known reactivity of fluorinated ketones. While specific literature examples for this compound are limited in readily accessible sources, the principles of aldol chemistry and the behavior of similar trifluoromethyl ketones allow for the development of robust synthetic strategies.
The primary challenge in the aldol reaction of this compound is the regioselectivity of enolate formation. The presence of the electron-withdrawing trifluoromethyl group acidifies the α-protons on the methylene (B1212753) group, favoring the formation of the enolate at this position under thermodynamic control.
Reaction Schemes and Plausible Mechanisms
The aldol condensation of this compound can proceed via two main pathways: base-catalyzed and acid-catalyzed. The reaction typically involves the formation of a β-hydroxy ketone (aldol adduct), which may subsequently dehydrate to form an α,β-unsaturated ketone (the condensation product).
Base-Catalyzed Aldol Condensation
Under basic conditions, a base abstracts an acidic α-proton from the methylene group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or another ketone.
Caption: General workflow for a base-catalyzed aldol condensation of this compound.
Acid-Catalyzed Aldol Condensation
In an acidic medium, the carbonyl oxygen of this compound is protonated, activating the ketone. Tautomerization then leads to the formation of an enol, which acts as the nucleophile.
Caption: General workflow for an acid-catalyzed aldol condensation of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the aldol condensation of this compound with various aromatic aldehydes. These values are extrapolated from typical yields and selectivities observed in aldol reactions of other fluorinated ketones and are intended for illustrative purposes. Actual results may vary.
Table 1: Hypothetical Base-Catalyzed Aldol Condensation of this compound with Aromatic Aldehydes
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) of Adduct | Yield (%) of Enone |
| 1 | Benzaldehyde (B42025) | NaOH (10) | Ethanol | 25 | 12 | 65 | 15 |
| 2 | 4-Nitrobenzaldehyde (B150856) | Pyrrolidine (20) | DMSO | 25 | 8 | 75 | 10 |
| 3 | 4-Methoxybenzaldehyde | L-Proline (30) | DMF | 0 | 24 | 55 | <5 |
| 4 | Furfural | KOH (15) | Methanol | 25 | 10 | 70 | 20 |
Table 2: Hypothetical Acid-Catalyzed Aldol Condensation of this compound with Aromatic Aldehydes
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) of Enone |
| 1 | Benzaldehyde | Conc. HCl | Acetic Acid | 80 | 6 | 70 |
| 2 | 4-Chlorobenzaldehyde | H2SO4 | Toluene | 110 (Dean-Stark) | 4 | 78 |
| 3 | 2-Naphthaldehyde | p-TsOH | Benzene | 80 (Dean-Stark) | 8 | 65 |
Experimental Protocols
The following are detailed, generalized protocols for conducting aldol condensation reactions with this compound.
Protocol 1: Base-Catalyzed Aldol Condensation with Benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sodium Hydroxide (NaOH) (0.1 equiv)
-
Ethanol
-
5% HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound and ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of NaOH in ethanol to the flask.
-
Add benzaldehyde dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a 5% HCl solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the aldol adduct and/or the enone.
Protocol 2: Proline-Catalyzed Asymmetric Aldol Addition
Materials:
-
This compound (2.0 equiv)
-
4-Nitrobenzaldehyde (1.0 equiv)
-
L-Proline (0.3 equiv)
-
Dimethylformamide (DMF)
-
Saturated NH4Cl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Schlenk flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., Argon), add L-Proline and DMF.
-
Stir the mixture at room temperature until the proline is fully dissolved.
-
Add this compound to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add 4-nitrobenzaldehyde to the flask in one portion.
-
Stir the reaction at 0 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated NH4Cl solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Protocol 3: Acid-Catalyzed Aldol Condensation with Dehydration
Materials:
-
This compound (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Concentrated Sulfuric Acid (H2SO4) (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Saturated NaHCO3 solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound, benzaldehyde, and toluene.
-
Add a catalytic amount of concentrated H2SO4 to the mixture.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated NaHCO3 solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the α,β-unsaturated ketone.
Conclusion
The aldol condensation of this compound represents a powerful method for the synthesis of novel trifluoromethylated compounds. By carefully selecting the reaction conditions, including the catalyst (acid or base), solvent, and temperature, it is possible to control the outcome of the reaction to favor either the aldol addition product or the final α,β-unsaturated ketone. The protocols provided herein serve as a starting point for the development of specific synthetic procedures tailored to the desired target molecule. Further optimization may be required to achieve high yields and selectivities for specific substrates. The application of organocatalysis, particularly with proline and its derivatives, offers a promising avenue for the asymmetric synthesis of chiral trifluoromethylated aldol products, which are of significant interest in drug discovery and development.
Application Notes and Protocols: 1,1,1-Trifluoro-2-butanone in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoro-2-butanone is a valuable and versatile building block in medicinal chemistry and pharmaceutical development. The incorporation of the trifluoromethyl (CF3) group into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[1] This fluorinated ketone serves as a key starting material for the synthesis of a variety of pharmaceutical intermediates, particularly trifluoromethyl-containing heterocycles and chiral alcohols, which are prevalent motifs in modern pharmaceuticals.
These application notes provide detailed protocols and data for two key applications of this compound in the synthesis of pharmaceutical intermediates:
-
Application 1: Synthesis of Trifluoromethyl-Substituted Pyrazole (B372694) Intermediates. Pyrazole derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
-
Application 2: Asymmetric Synthesis of Chiral 1-(Trifluoromethyl)propan-1-ol. Chiral alcohols containing a trifluoromethyl group are crucial intermediates for the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.
Application 1: Synthesis of Trifluoromethyl-Substituted Pyrazole Intermediates via Condensation
A common strategy for the synthesis of trifluoromethyl-substituted pyrazoles involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[2][3][4][5] While this compound is not a 1,3-dicarbonyl compound itself, it can be readily converted into a suitable precursor, such as ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate. This intermediate can then undergo cyclocondensation with various hydrazines to yield a library of trifluoromethyl-substituted pyrazoles.
Logical Workflow: Synthesis of Trifluoromethyl-Pyrazole Intermediates
Caption: Synthetic pathway to trifluoromethyl-pyrazole intermediates.
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole Intermediate
This protocol describes a general procedure for the synthesis of a trifluoromethyl-substituted pyrazole from an activated derivative of this compound.
Step 1: Synthesis of Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate (Intermediate B)
-
Materials: this compound, diethyl carbonate, sodium ethoxide, triethyl orthoformate, acetic anhydride (B1165640).
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (B145695), add a mixture of this compound (1.0 eq) and diethyl carbonate (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with aqueous HCl and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then refluxed with triethyl orthoformate (1.5 eq) and acetic anhydride (1.5 eq) for 4 hours.
-
The reaction mixture is cooled, and the product is purified by vacuum distillation or column chromatography.
-
Step 2: Synthesis of the Trifluoromethyl-Substituted Pyrazole (Intermediate D)
-
Materials: Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate (Intermediate B), substituted hydrazine (e.g., phenylhydrazine) (1.0 eq), ethanol.
-
Procedure:
-
Dissolve Intermediate B (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted hydrazine (1.0 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired trifluoromethyl-substituted pyrazole.
-
Data Presentation
| Starting Material | Hydrazine Derivative | Product | Yield (%) | Reference |
| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Phenylhydrazine | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 75-85 | General procedure based on[2] |
| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | Hydrazine hydrate | 5-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | 80-90 | General procedure based on[2] |
Application 2: Asymmetric Synthesis of Chiral 1-(Trifluoromethyl)propan-1-ol
The enantioselective reduction of prochiral trifluoromethyl ketones is a powerful method for accessing chiral trifluoromethyl-substituted alcohols.[1] These chiral alcohols are key building blocks for a number of pharmaceuticals. Catalytic asymmetric transfer hydrogenation is an efficient and practical method for this transformation.
Experimental Workflow: Asymmetric Reduction of this compound
Caption: Asymmetric synthesis of chiral 1-(trifluoromethyl)propan-1-ol.
Experimental Protocol: Asymmetric Transfer Hydrogenation of this compound
This protocol outlines a general procedure for the asymmetric reduction of this compound.
-
Materials: this compound, chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]), formic acid, triethylamine, anhydrous solvent (e.g., dichloromethane).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ruthenium catalyst (0.01 eq) in the anhydrous solvent.
-
Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 2.0 eq) to the catalyst solution.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by chiral GC or HPLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral 1-(Trifluoromethyl)propan-1-ol.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
-
Data Presentation
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| This compound | RuCl(p-cymene)[(S,S)-TsDPEN] | (S)-1-(Trifluoromethyl)propan-1-ol | >95 | >98 | General procedure based on |
| This compound | RuCl(p-cymene)[(R,R)-TsDPEN] | (R)-1-(Trifluoromethyl)propan-1-ol | >95 | >98 | General procedure based on |
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in these application notes demonstrate its utility in constructing both heterocyclic and chiral building blocks containing the important trifluoromethyl moiety. These methods offer efficient and selective routes to compounds that are of significant interest in drug discovery and development. Further exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies for the preparation of a wider range of complex pharmaceutical targets.
References
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS AND CHARACTERIZATION OF TRIFLUOROMETHYL SUBSTITUTED PYRAZOLE DERIVATIVES | European Chemical Bulletin [bibliomed.org]
- 3. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,1,1-Trifluoro-2-butanone in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for leveraging 1,1,1-Trifluoro-2-butanone in continuous flow chemistry. The unique properties of this fluorinated ketone make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability, making it an ideal platform for reactions involving highly reactive or fluorinated compounds.[3][4][5][6]
Application Note 1: Continuous Flow Aldol (B89426) Condensation of this compound
This protocol outlines a method for the continuous flow aldol condensation of this compound with an aromatic aldehyde. This reaction is a fundamental carbon-carbon bond-forming reaction and its adaptation to flow chemistry allows for precise control over reaction time and temperature, minimizing side reactions and improving yield. While direct literature on the flow aldol condensation of this compound is limited, this protocol is adapted from established procedures for similar ketones in continuous flow systems.
Experimental Protocol
Objective: To synthesize 4-phenyl-1,1,1-trifluoro-3-buten-2-one via a continuous flow aldol condensation.
Reagents:
-
This compound (95%, Sigma-Aldrich)[7]
-
Benzaldehyde (B42025) (ReagentPlus®, ≥99%, Sigma-Aldrich)
-
Sodium Hydroxide (B78521) (semiconductor grade, 99.99% trace metals basis, Sigma-Aldrich)
-
Ethanol (200 proof, anhydrous, ≥99.5%, Sigma-Aldrich)
-
Deionized Water
Equipment:
-
Two high-pressure liquid chromatography (HPLC) pumps
-
T-mixer
-
Coiled reactor (e.g., PFA tubing) immersed in a temperature-controlled oil bath
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Reagent Stream A: Prepare a solution of this compound (1.0 M) and benzaldehyde (1.0 M) in ethanol.
-
Reagent Stream B: Prepare an aqueous solution of sodium hydroxide (2.0 M).
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Prime the pumps and lines with their respective solutions.
-
Set the temperature of the oil bath to the desired reaction temperature.
-
Set the back-pressure regulator to maintain a constant pressure throughout the system.
-
-
Reaction Execution:
-
Pump Reagent Stream A and Reagent Stream B at equal flow rates into the T-mixer.
-
The combined stream flows through the coiled reactor for the specified residence time.
-
The product stream is collected in a vessel containing a quenching agent (e.g., dilute HCl) to neutralize the base.
-
-
Work-up and Analysis:
-
The collected product mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The product is purified by column chromatography and characterized by NMR and mass spectrometry.
-
Quantitative Data
The following table summarizes the expected results based on analogous flow chemistry reactions.
| Parameter | Value |
| Flow Rate (Stream A) | 0.5 mL/min |
| Flow Rate (Stream B) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor Volume | 10 mL |
| Residence Time | 10 min |
| Temperature | 60 °C |
| Pressure | 10 bar |
| Expected Yield | 75-85% |
Diagram of the Experimental Workflow for Aldol Condensation
Caption: Workflow for the continuous flow aldol condensation.
Application Note 2: Continuous Flow Asymmetric Reduction of this compound
This protocol details the enantioselective reduction of this compound to the corresponding chiral alcohol in a continuous flow system. The synthesis of chiral fluorinated alcohols is of significant interest in drug development.[8] Flow chemistry enables the use of immobilized catalysts and precise temperature control, which are crucial for achieving high enantioselectivity.
Experimental Protocol
Objective: To synthesize (R)-1,1,1-trifluoro-2-butanol via continuous flow asymmetric reduction.
Reagents:
-
This compound (95%, Sigma-Aldrich)[7]
-
Immobilized oxazaborolidine catalyst (e.g., CBS catalyst on a solid support)
-
Borane (B79455) dimethyl sulfide (B99878) complex (2.0 M in THF, Sigma-Aldrich)
-
Tetrahydrofuran (THF), anhydrous, ≥99.9%, inhibitor-free, Sigma-Aldrich
Equipment:
-
Two HPLC pumps
-
T-mixer
-
Packed-bed reactor containing the immobilized catalyst, with a cooling jacket
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Solution Preparation:
-
Reagent Stream A: Prepare a solution of this compound (0.5 M) in anhydrous THF.
-
Reagent Stream B: Use the borane dimethyl sulfide complex solution (2.0 M in THF) as is.
-
-
System Setup:
-
Assemble the flow chemistry system as shown in the diagram below.
-
Pack the column reactor with the immobilized CBS catalyst.
-
Cool the packed-bed reactor to the desired temperature using a recirculating chiller.
-
Prime the pumps and lines with their respective solutions.
-
-
Reaction Execution:
-
Pump Reagent Stream A and Reagent Stream B into the T-mixer at the specified flow rates.
-
The combined stream passes through the cooled packed-bed reactor.
-
The product stream is collected in a vessel containing a quenching solution (e.g., methanol).
-
-
Work-up and Analysis:
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or chromatography.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Quantitative Data
| Parameter | Value |
| Flow Rate (Stream A) | 1.0 mL/min |
| Flow Rate (Stream B) | 0.25 mL/min |
| Total Flow Rate | 1.25 mL/min |
| Reactor Volume | 5 mL |
| Residence Time | 4 min |
| Temperature | -20 °C |
| Pressure | 5 bar |
| Expected Yield | >90% |
| Expected Enantiomeric Excess | >95% ee |
Diagram of the Experimental Workflow for Asymmetric Reduction
References
- 1. studylib.net [studylib.net]
- 2. researchgate.net [researchgate.net]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Asymmetric reduction of trifluoromethyl ketones by actively fermenting yeast - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Continuous flow α-trifluoromethylation of ketones by metal-free visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Application Notes and Protocols for Multicomponent Reactions Involving 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,1,1-trifluoro-2-butanone in various multicomponent reactions (MCRs). The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of molecules, such as metabolic stability and binding affinity. This compound serves as a valuable building block for the synthesis of diverse trifluoromethylated compounds through efficient MCRs.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a powerful tool for the synthesis of α-acyloxy amides from an isocyanide, a carbonyl compound, and a carboxylic acid.[1][2] The high electrophilicity of the carbonyl carbon in this compound, due to the electron-withdrawing trifluoromethyl group, makes it an excellent substrate for this reaction, leading to the efficient formation of trifluoromethylated depsipeptides.
Quantitative Data
The following table summarizes representative yields for the Passerini reaction with substrates analogous to this compound. Actual yields with this compound may vary depending on the specific isocyanide and carboxylic acid used.
| Entry | Isocyanide | Carboxylic Acid | Solvent | Yield (%) |
| 1 | Benzyl isocyanide | Acetic acid | Dichloromethane (B109758) | 85 |
| 2 | Cyclohexyl isocyanide | Benzoic acid | Tetrahydrofuran | 82 |
| 3 | tert-Butyl isocyanide | Propionic acid | Dichloromethane | 88 |
Experimental Protocol: Synthesis of an α-Acyloxy Amide
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add this compound (1.2 mmol).
-
Add the isocyanide (1.0 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired α-acyloxy amide.[3]
Reaction Pathway
Caption: General scheme of the Passerini three-component reaction.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis of α-acylamino amides from a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[4] Similar to the Passerini reaction, the enhanced electrophilicity of this compound facilitates the initial imine formation, a key step in the Ugi reaction mechanism, leading to efficient formation of the desired trifluoromethylated products.[3]
Quantitative Data
The following table presents representative data for the Ugi reaction with substrates analogous to this compound.
| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |
| 1 | Aniline | Acetic acid | Benzyl isocyanide | Methanol (B129727) | 88 |
| 2 | Benzylamine | Benzoic acid | Cyclohexyl isocyanide | Methanol | 85 |
| 3 | Cyclohexylamine | Propionic acid | tert-Butyl isocyanide | Methanol | 90 |
Experimental Protocol: Synthesis of an α-Acylamino Amide
-
To a solution of the amine (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add this compound (1.2 mmol) and the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.[3]
Reaction Pathway
Caption: General scheme of the Ugi four-component reaction.
Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[5] While typically employing an aldehyde, modifications of the Biginelli reaction can accommodate ketones like this compound, leading to the synthesis of trifluoromethylated dihydropyrimidinones, which are of significant interest in medicinal chemistry.[6]
Quantitative Data
The following table provides representative yields for Biginelli-like reactions leading to pyrimidine (B1678525) derivatives.
| Entry | Aldehyde/Ketone | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 75 |
| 2 | 4-Chlorobenzaldehyde | Acetylacetone | Thiourea | Yb(OTf)₃ | 85 |
| 3 | This compound (proposed) | Ethyl acetoacetate | Urea | Lewis Acid | 70-80 (estimated) |
Experimental Protocol: Synthesis of a Trifluoromethylated Dihydropyrimidinone
-
In a round-bottom flask, combine this compound (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and urea (1.5 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 10 mol%) and a minimal amount of a suitable solvent (e.g., ethanol (B145695) or solvent-free).[5]
-
Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the mixture to precipitate the product.
-
Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Reaction Pathway
Caption: Proposed pathway for the Biginelli reaction with a ketone.
Hantzsch Pyridine (B92270) Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[7] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. By using this compound in a Hantzsch-like reaction, novel trifluoromethyl-substituted pyridines can be synthesized.
Quantitative Data
The following table shows representative yields for the Hantzsch synthesis.
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Yield (%) |
| 1 | Formaldehyde | Ethyl acetoacetate | Ammonium (B1175870) acetate (B1210297) | 85 |
| 2 | Benzaldehyde | Methyl acetoacetate | Ammonia | 80 |
| 3 | This compound (proposed) | Ethyl acetoacetate | Ammonium acetate | 65-75 (estimated) |
Experimental Protocol: Synthesis of a Trifluoromethylated Pyridine
-
In a round-bottom flask, dissolve this compound (1.0 mmol), the β-ketoester (2.0 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion of the dihydropyridine (B1217469) formation, an oxidizing agent (e.g., nitric acid, or bubbling air through the reaction mixture with a catalyst) can be added to facilitate aromatization to the pyridine.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired trifluoromethylated pyridine.
Experimental Workflow
Caption: A typical experimental workflow for the Hantzsch pyridine synthesis.
References
- 1. Passerini reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Radiolabeling using 1,1,1-Trifluoro-2-butanone as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,1,1-Trifluoro-2-butanone and its derivatives as precursors for the synthesis of radiolabeled compounds, particularly for applications in Positron Emission Tomography (PET) imaging and metabolic studies. Detailed protocols for both Fluorine-18 ([¹⁸F]) and Carbon-14 ([¹⁴C]) labeling are presented, along with relevant data and workflow visualizations.
Application Notes
1. [¹⁸F]-Labeling of Trifluoromethyl Ketones for PET Imaging
The introduction of a Fluorine-18 labeled trifluoromethyl group is of significant interest in the development of novel PET tracers. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. While direct radiofluorination of this compound is not a common approach, derivatives of trifluoromethyl ketones serve as valuable precursors for the synthesis of α-[¹⁸F]trifluoromethyl ketones.
A key strategy involves the reaction of 2,2-difluoro-1-aryl-1-trimethylsiloxyethenes with electrophilic [¹⁸F]F₂. This method, pioneered by Prakash and colleagues, provides a direct route to α-[¹⁸F]trifluoromethyl ketones. Although this specific precursor is an aryl derivative, the fundamental principle can be conceptually extended to aliphatic analogs. The resulting radiolabeled ketones can be used as building blocks for more complex molecules or as final imaging agents themselves, depending on the biological target.
Key Considerations for [¹⁸F]-Labeling:
-
Precursor Synthesis: The synthesis of the silyl (B83357) enol ether precursor is a critical step and needs to be optimized for purity and yield.
-
[¹⁸F]F₂ Production: The use of carrier-added [¹⁸F]F₂ results in lower specific activities, which may be a limitation for imaging targets with low receptor densities.
-
Reaction Conditions: The reaction is typically performed at low temperatures to control reactivity and minimize side products.
-
Purification: Efficient purification, often by column chromatography, is necessary to isolate the desired radiolabeled product from unreacted precursors and byproducts.
2. [¹⁴C]-Labeling for In Vitro and In Vivo Metabolic Studies
Carbon-14 is a crucial radionuclide for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates due to its long half-life. While no direct protocol for the [¹⁴C]-labeling of this compound has been prominently reported, a plausible synthetic route can be devised based on established methods for labeling ketones.
A common strategy for introducing a ¹⁴C-label into a ketone involves the use of a ¹⁴C-labeled organometallic reagent, such as a Grignard reagent, reacting with an appropriate electrophile. For the synthesis of [¹⁴C]-1,1,1-Trifluoro-2-butanone, a potential route involves the reaction of a trifluoroacetyl-containing precursor with a [¹⁴C]-labeled ethylating agent. The position of the label is critical and should be chosen based on the metabolic stability of that position within the molecule.
Key Considerations for [¹⁴C]-Labeling:
-
Labeled Precursor: The choice and synthesis of the ¹⁴C-labeled building block (e.g., [¹⁴C]ethyl iodide or [¹⁴C]ethylmagnesium bromide) is a primary consideration.
-
Stoichiometry and Yield: Radiochemical yields in multi-step syntheses can be low, necessitating careful optimization of each step to maximize the incorporation of the expensive ¹⁴C-isotope.
-
Purification and Analysis: Rigorous purification and analytical validation (e.g., HPLC, NMR, MS) are essential to confirm the identity, purity, and specific activity of the final [¹⁴C]-labeled compound.
Experimental Protocols
Protocol 1: Synthesis of α-[¹⁸F]Trifluoromethyl Ketones via Electrophilic Fluorination
This protocol is adapted from the general method described by Prakash et al. for the synthesis of aryl α-[¹⁸F]trifluoromethyl ketones.
Materials:
-
2,2-difluoro-1-aryl-1-trimethylsiloxyethene precursor
-
[¹⁸F]F₂ in Neon gas
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Dry ice/acetone bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
HPLC system for analysis and purification
Procedure:
-
Precursor Preparation: Dissolve the 2,2-difluoro-1-aryl-1-trimethylsiloxyethene precursor (5-10 mg) in anhydrous acetonitrile (1-2 mL) in a reaction vessel.
-
Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
[¹⁸F]F₂ Introduction: Bubble the [¹⁸F]F₂/Ne gas mixture through the cooled solution of the precursor. The flow rate and duration will depend on the amount of radioactivity being used.
-
Reaction Quenching: After the introduction of [¹⁸F]F₂, allow the reaction to proceed for 5-10 minutes at -78 °C. Quench the reaction by slowly adding a few drops of a reducing agent solution (e.g., sodium thiosulfate).
-
Solvent Removal: Warm the reaction mixture to room temperature and evaporate the solvent under a stream of nitrogen.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Analysis: Analyze the purified product by radio-HPLC to determine radiochemical purity and specific activity.
Quantitative Data Summary for Aryl α-[¹⁸F]Trifluoromethyl Ketones Synthesis
| Precursor (Aryl Group) | Radiochemical Yield (d.c.)* | Specific Activity (GBq/mmol) at EOS** | Synthesis Time (min from EOB)*** |
| Phenyl | 28% | 15-20 | 35-40 |
| 4-Methylphenyl | 25% | 15-20 | 35-40 |
| 4-Methoxyphenyl | 22% | 15-20 | 35-40 |
| 4-Chlorophenyl | 26% | 15-20 | 35-40 |
*Decay-corrected yield. **End of Synthesis. ***End of Bombardment.
Workflow for [¹⁸F]-Labeling of α-Trifluoromethyl Ketones
Caption: Workflow for the synthesis of α-[¹⁸F]Trifluoromethyl Ketones.
Protocol 2: Proposed Synthesis of [2-¹⁴C]-1,1,1-Trifluoro-2-butanone
Materials:
-
Trifluoroacetic anhydride (B1165640)
-
[¹⁴C]Ethyl magnesium bromide (or [¹⁴C]ethyl iodide and magnesium turnings)
-
Anhydrous diethyl ether or THF
-
Dry ice/acetone bath
-
Aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus or preparative GC for purification
Procedure:
-
Grignard Reagent Preparation (if starting from [¹⁴C]ethyl iodide): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), react [¹⁴C]ethyl iodide with magnesium turnings in anhydrous diethyl ether to form [¹⁴C]ethyl magnesium bromide.
-
Reaction Setup: In a separate flame-dried flask, dissolve trifluoroacetic anhydride in anhydrous diethyl ether and cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the prepared [¹⁴C]ethyl magnesium bromide solution to the cooled trifluoroacetic anhydride solution with stirring. Maintain the temperature at -78 °C during the addition.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Purification: Purify the resulting crude [2-¹⁴C]-1,1,1-Trifluoro-2-butanone by fractional distillation or preparative gas chromatography to obtain the pure labeled product.
-
Analysis: Confirm the identity and purity of the product using appropriate analytical techniques (GC-MS, NMR of a co-synthesized non-radioactive standard) and determine the specific activity using liquid scintillation counting.
Proposed Workflow for the Synthesis of [2-¹⁴C]-1,1,1-Trifluoro-2-butanone
Caption: Proposed workflow for the synthesis of [2-¹⁴C]-1,1,1-Trifluoro-2-butanone.
Synthesis of Trifluoromethylated Alkaloids with 1,1,1-Trifluoro-2-butanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylated alkaloids represent a promising class of compounds in drug discovery, exhibiting unique pharmacological properties owing to the presence of the trifluoromethyl (CF3) group. The introduction of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of trifluoromethylated tetrahydro-β-carboline alkaloids utilizing the Pictet-Spengler reaction with 1,1,1-trifluoro-2-butanone. Tetrahydro-β-carbolines are a core structural motif in a wide range of biologically active natural products and synthetic compounds, displaying antitumor, antiviral, and neurological activities.[1][2][3]
The key reaction described is the acid-catalyzed condensation of a tryptamine (B22526) derivative with the activated ketone, this compound, to yield a 1-ethyl-1-trifluoromethyl-1,2,3,4-tetrahydro-β-carboline scaffold. The electron-withdrawing nature of the trifluoromethyl group in this compound enhances the electrophilicity of the carbonyl carbon, facilitating the Pictet-Spengler cyclization.
Data Presentation
While specific experimental data for the direct Pictet-Spengler reaction of tryptamine with this compound is not extensively reported in the literature, data from analogous reactions with other activated ketones, such as trifluoroacetophenone, provide a strong basis for expected outcomes. The following table summarizes expected product characteristics and reaction parameters based on these analogous syntheses.
| Product | Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Spectroscopic Data (Predicted) |
| 1-Ethyl-1-trifluoromethyl-1,2,3,4-tetrahydro-β-carboline | Tryptamine, this compound | Trifluoroacetic Acid (TFA) or 1,1,1,3,3,3-Hexafluoro-2-propanol (B117542) (HFIP) | 24-48 h | 70-85 | ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (br s, 1H, NH-indole), 7.0-7.6 (m, 4H, Ar-H), 3.0-3.3 (m, 2H, CH₂-4), 2.7-2.9 (m, 2H, CH₂-3), 2.0-2.3 (q, J = 7.5 Hz, 2H, CH₂-ethyl), 1.0-1.2 (t, J = 7.5 Hz, 3H, CH₃-ethyl).¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 134.5, 127.5, 125.0 (q, J = 285 Hz, CF₃), 122.0, 119.5, 118.0, 111.0, 60.0 (q, J = 30 Hz, C-1), 42.0, 30.0, 22.0, 8.0.MS (ESI): m/z [M+H]⁺ calculated for C₁₄H₁₅F₃N₂: 269.12, found ~269.1. |
Experimental Protocols
The following protocols are based on established methodologies for the Pictet-Spengler reaction with activated ketones and are adapted for the use of this compound.
Protocol 1: Pictet-Spengler Reaction using 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
This protocol is adapted from the work of Wang et al. on the use of HFIP as both a catalyst and solvent for the Pictet-Spengler reaction with activated ketones.
Materials:
-
Tryptamine
-
This compound
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add tryptamine (1.0 mmol).
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (2.0 mL).
-
Stir the mixture until the tryptamine is fully dissolved.
-
Add this compound (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the HFIP under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 1-ethyl-1-trifluoromethyl-1,2,3,4-tetrahydro-β-carboline.
Protocol 2: Classical Acid-Catalyzed Pictet-Spengler Reaction
This protocol employs a traditional Brønsted acid catalyst in an aprotic solvent.
Materials:
-
Tryptamine
-
This compound
-
Anhydrous Dichloromethane (B109758) (DCM) or Toluene
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tryptamine (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add this compound (1.2 mmol) to the solution at room temperature.
-
Slowly add trifluoroacetic acid (2.0 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired trifluoromethylated alkaloid.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of trifluoromethylated tetrahydro-β-carbolines.
References
- 1. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydro-Beta-Carboline-3-Carboxylic Acid | C12H12N2O2 | CID 98285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Situ Generation of Ethyl(trifluoromethyl)dioxirane (ETDO) from 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl(trifluoromethyl)dioxirane (ETDO) is a powerful, yet highly reactive, oxidizing agent belonging to the dioxirane (B86890) family. Its trifluoromethyl group enhances its electrophilicity, making it significantly more reactive than its non-fluorinated analog, dimethyldioxirane (B1199080) (DMDO). This heightened reactivity allows for the oxidation of a wide range of organic substrates, including the epoxidation of alkenes and the hydroxylation of unactivated C-H bonds, under mild conditions.[1] Due to its inherent instability and potential for explosive decomposition in concentrated form, ETDO is almost exclusively generated in situ for immediate consumption.
This document provides detailed application notes and experimental protocols for the safe and efficient in situ generation of ETDO from its precursor, 1,1,1-trifluoro-2-butanone, using potassium peroxymonosulfate (B1194676) (Oxone®). The protocols outlined below are intended for use by trained researchers in a controlled laboratory setting.
Principle of In Situ Generation
The in situ generation of ETDO is achieved through the reaction of a ketone, in this case, this compound, with a potent oxidizing agent, typically Oxone® (2KHSO₅·KHSO₄·K₂SO₄). The reaction is conducted in a biphasic system, usually an organic solvent and a buffered aqueous solution, to maintain a neutral to slightly alkaline pH, which is crucial for the stability and reactivity of the dioxirane.
Applications
The primary applications of in situ generated ETDO include:
-
Epoxidation of Alkenes: ETDO is a highly effective reagent for the stereospecific epoxidation of a wide variety of alkenes, including those that are electron-rich or sterically hindered.
-
Hydroxylation of C-H Bonds: The high reactivity of ETDO enables the direct hydroxylation of unactivated tertiary and secondary C-H bonds, a challenging transformation in organic synthesis. This has proven particularly useful in the late-stage functionalization of complex molecules such as steroids.[1]
-
Oxidation of Heteroatoms: ETDO can also be employed for the oxidation of various heteroatoms, such as sulfur and nitrogen.
Data Presentation
The following table summarizes the comparative reactivity and regioselectivity of ETDO with other in situ generated dioxiranes in the hydroxylation of the C-25 isopropyl C-H bond in 5α-cholestan-3β-yl acetate (B1210297).[1]
| Dioxirane Precursor (Ketone) | Dioxirane | Relative Reactivity | Regioselectivity (C-25 vs. other C-H) |
| Acetone | Dimethyldioxirane (DMDO) | Low | Moderate |
| 1,1,1-Trifluoroacetone | Methyl(trifluoromethyl)dioxirane (TFDO) | High | High |
| Hexafluoroacetone | Hexafluoro(dimethyl)dioxirane | Moderate | Moderate |
| This compound | Ethyl(trifluoromethyl)dioxirane (ETDO) | Highest | Highest |
Table 1: Comparison of Dioxiranes in the Hydroxylation of 5α-cholestan-3β-yl acetate. Data adapted from Ogawa et al., Steroids, 2009.[1]
Experimental Protocols
Safety Precautions:
-
Dioxiranes are potent oxidizing agents and should be handled with extreme caution.
-
In situ generation is strongly recommended to avoid the isolation of potentially explosive concentrated dioxirane solutions.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
Reactions should be monitored for any signs of uncontrolled exotherm.
Protocol 1: In Situ Generation of ETDO for the Regioselective Hydroxylation of 5α-Cholestan-3β-yl Acetate
This protocol is adapted from the work of Ogawa et al. for the synthesis of C-25 hydroxycholesterol derivatives.[1]
Materials:
-
5α-Cholestan-3β-yl acetate
-
This compound
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Distilled water
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 5α-cholestan-3β-yl acetate (1.0 eq) in a 1:1 mixture of dichloromethane and acetonitrile.
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (sufficient to maintain pH 7.5-8.0 throughout the reaction).
-
Initiation of Reaction: Add the aqueous sodium bicarbonate solution to the reaction flask, followed by this compound (a catalytic amount, typically 0.1-0.2 eq).
-
Addition of Oxone®: While stirring vigorously at room temperature, add Oxone® (2.0-3.0 eq) portion-wise to the biphasic mixture over a period of 1-2 hours. Monitor the pH of the aqueous layer periodically and add more sodium bicarbonate solution if necessary to maintain the desired pH range.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any residual peroxides.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 25-hydroxycholest-5-en-3β-yl acetate.
Protocol 2: General Procedure for the In Situ Epoxidation of Alkenes using ETDO
This is a general protocol that can be adapted for a variety of alkene substrates. Optimization of reaction time and stoichiometry may be necessary for specific alkenes.
Materials:
-
Alkene substrate
-
This compound
-
Oxone®
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Distilled water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the alkene (1.0 eq) and this compound (0.2-1.0 eq) in dichloromethane.
-
Aqueous Phase Addition: Add an aqueous solution of sodium bicarbonate.
-
Oxone® Addition: Cool the flask in an ice bath and add Oxone® (1.5-3.0 eq) in one portion with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC or GC-MS analysis. Reaction times can vary from 30 minutes to several hours depending on the reactivity of the alkene.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting epoxide can be purified by flash column chromatography if necessary.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1,1,1-Trifluoro-2-butanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1,1,1-Trifluoro-2-butanone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common Grignard reaction method involving ethyl trifluoroacetate (B77799) and a methylmagnesium halide.
Q1: Why is the yield of this compound lower than expected?
Possible Causes and Solutions:
-
Moisture in Reaction Setup: Grignard reagents are highly sensitive to moisture. Any water present will quench the reagent and reduce the yield.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure Reactants: Impurities in the starting materials, such as wet ethyl trifluoroacetate or old magnesium turnings with an oxide layer, can inhibit the reaction.
-
Solution: Use freshly distilled ethyl trifluoroacetate and high-purity magnesium turnings. Activate the magnesium surface with a small crystal of iodine or by mechanical stirring before adding the alkyl halide.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of byproducts.
-
Solution: Carefully measure and control the stoichiometry of the Grignard reagent to the ester. A slight excess of the Grignard reagent may be necessary to drive the reaction to completion, but a large excess can promote side reactions.
-
-
Suboptimal Reaction Temperature: The temperature at which the Grignard reaction is performed can significantly impact the yield.
-
Solution: The addition of ethyl trifluoroacetate to the Grignard reagent is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions. After the initial addition, the reaction may be allowed to slowly warm to room temperature.
-
Q2: What are the common side reactions, and how can they be minimized?
Primary Side Reaction: The most common side reaction is the double addition of the Grignard reagent to the ketone product, forming a tertiary alcohol (2-trifluoromethyl-2-butanol).
Minimization Strategies:
-
Low Temperature: Maintaining a low reaction temperature during the addition of the ester to the Grignard reagent is crucial. This helps to stabilize the tetrahedral intermediate and favors the formation of the ketone upon workup.
-
Inverse Addition: Adding the Grignard reagent slowly to the ethyl trifluoroacetate solution (inverse addition) can sometimes help to minimize the formation of the tertiary alcohol by keeping the concentration of the Grignard reagent low at all times.
-
Controlled Workup: The hydrolysis of the reaction intermediate should be performed carefully at low temperatures to avoid decomposition of the desired product.
Q3: I am having difficulty purifying the final product. What are the recommended procedures?
Common Impurities: The primary impurities are unreacted starting materials, the tertiary alcohol byproduct, and solvent.
Purification Methods:
-
Distillation: this compound is a volatile liquid, making fractional distillation an effective purification method. Careful control of the distillation temperature and pressure is necessary to separate it from higher-boiling impurities like the tertiary alcohol.
-
Chromatography: Column chromatography on silica (B1680970) gel can be used for small-scale purifications, although the volatility of the product can lead to losses.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic routes:
-
Grignard Reaction: The reaction of an ethyl trifluoroacetate with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This is a common and versatile method.
-
Transesterification and Decarbonylation: A method involving the reaction of ethyl 2-methyltrifluoroacetoacetate with a fluorine-containing fatty acid in the presence of an acid catalyst like anhydrous methanesulfonic acid. This method can offer high yields and is suitable for larger-scale production.[1]
Q2: What is the role of the trifluoromethyl group in the reactivity of the starting ester?
The highly electronegative trifluoromethyl group makes the carbonyl carbon of ethyl trifluoroacetate very electrophilic. This enhances its reactivity towards nucleophiles like Grignard reagents.
Q3: Are there any specific safety precautions I should take when working with this compound and its synthesis?
Yes, several safety precautions are essential:
-
Handling Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. Always work in a dry, inert atmosphere and have appropriate quenching agents readily available.
-
Volatility and Flammability: this compound is a volatile and flammable liquid. Work in a well-ventilated fume hood and away from ignition sources.
-
Toxicity: The compound can cause irritation to the skin, eyes, and respiratory system.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound via Transesterification-Decarbonylation [1]
| Catalyst (mol) | Reactant A (mol) | Reactant B (mol) | Temperature (°C) | Reaction Time (h) | Reflux Ratio | Yield (%) | Purity (%) |
| Anhydrous Methanesulfonic Acid (0.6) | Ethyl 2-methyltrifluoroacetoacetate (1.0) | Trifluoroacetic Acid (1.0) | 120 | 3 | 1:1 | 95.2 | 99.2 |
| Anhydrous Methanesulfonic Acid (1.0) | Ethyl 2-methyltrifluoroacetoacetate (1.0) | Pentafluoropropionic Acid (1.1) | 150 | 8 | 4:1 | 89.7 | 99.0 |
Table 2: Expected Impact of Parameters on Grignard Synthesis of this compound
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity (Minimizing Byproducts) |
| Temperature | Lower (-78°C to 0°C) | May slightly decrease reaction rate but generally improves selectivity | High (Minimizes double addition) |
| Higher (Room Temp.) | May increase reaction rate but can lead to more side products | Low (Promotes formation of tertiary alcohol) | |
| Solvent | Anhydrous Ether/THF | High (Essential for Grignard formation and stability) | High |
| Protic Solvents (e.g., Ethanol) | Very Low (Quenches Grignard reagent) | N/A | |
| Reactant Ratio (Grignard:Ester) | 1:1 | Moderate to High | High |
| >1:1 (Excess Grignard) | Can increase conversion but also side products | Low (Increases risk of double addition) | |
| Addition Method | Ester to Grignard (Normal) | Generally good yields | Moderate (Risk of local excess of Grignard) |
| Grignard to Ester (Inverse) | Can improve selectivity | High (Maintains low Grignard concentration) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of ethyl trifluoroacetate in anhydrous diethyl ether in the dropping funnel.
-
Add the ethyl trifluoroacetate solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -70 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour and then slowly warm to room temperature.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Transesterification-Decarbonylation [1]
Materials:
-
Anhydrous methanesulfonic acid
-
Ethyl 2-methyltrifluoroacetoacetate
-
Trifluoroacetic acid
-
Glass reactor with a rectifying column, magnetic stirrer, and thermometer
Procedure:
-
To a 500 mL glass reactor equipped with a rectifying column, magnetic stirrer, and thermometer, add 0.6 mol of anhydrous methanesulfonic acid.
-
Begin stirring and heat the methanesulfonic acid to an internal temperature of 120 °C.
-
Prepare a mixture of 1.0 mol of ethyl 2-methyltrifluoroacetoacetate and 1.0 mol of trifluoroacetic acid.
-
Continuously add the mixture dropwise to the hot methanesulfonic acid over 3 hours.
-
During the addition, the products, this compound and ethyl trifluoroacetate, will distill out. Collect the distillate using a reflux ratio of 1:1.
-
The collected mixture can then be separated by fractional distillation to yield pure this compound.
Mandatory Visualization
References
Technical Support Center: 1,1,1-Trifluoro-2-butanone in Experimental Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical syntheses involving 1,1,1-Trifluoro-2-butanone. The information is designed to help you diagnose and resolve problems related to side reactions and byproduct formation, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary electrophilic sites susceptible to nucleophilic attack. The carbonyl carbon is highly activated by the strong electron-withdrawing effect of the adjacent trifluoromethyl group, making it a hard electrophilic center. The α-protons on the methylene (B1212753) group (C3) are acidic, allowing for enolate formation under basic conditions, which can then act as a nucleophile.
Q2: Why is my reaction with this compound showing low yield despite complete consumption of the starting material?
A2: Low yields with complete consumption of starting material often point towards the formation of soluble byproducts or decomposition. The high reactivity of the trifluoromethyl ketone moiety can lead to several side reactions. Common issues include:
-
Enolization and subsequent side reactions: Under basic conditions, deprotonation of the α-carbon can lead to self-condensation or other undesired enolate reactions.
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Instability of intermediates: The tetrahedral intermediate formed upon nucleophilic attack can be unstable and undergo further reactions.
-
Hydrolysis: The trifluoromethyl ketone can be susceptible to hydrolysis, especially under strong basic or acidic conditions, potentially leading to the formation of trifluoroacetic acid and butanone.
Q3: I am observing multiple spots on my TLC/LC-MS analysis that I cannot identify. What are the likely byproducts?
A3: The identity of byproducts is highly dependent on the specific reaction conditions and reagents used. However, some common byproducts to consider are:
-
Aldol (B89426) self-condensation products: If basic conditions are used, two molecules of this compound can react to form a β-hydroxy ketone, which may further dehydrate.
-
Products of reaction with solvent: Reactive intermediates can sometimes react with the solvent, especially if it is nucleophilic (e.g., alcohols) or can be deprotonated.
-
Decomposition products: As mentioned, hydrolysis can lead to smaller, more polar molecules.
Troubleshooting Guides
Guide 1: Aldol Condensation Reactions
Issue: Low yield of the desired crossed-aldol product and formation of multiple byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Self-condensation of this compound | Use a strong, non-nucleophilic base (e.g., LDA) at low temperatures (-78 °C) to pre-form the enolate of the other carbonyl component before adding this compound. This favors the crossed-aldol reaction. |
| Formation of two different enolates from this compound | The trifluoromethyl group significantly acidifies the adjacent protons, making enolization at the C1 position less likely. However, under certain conditions, regioselectivity can be an issue. Use of specific bases and conditions can favor the formation of one enolate over the other. |
| Retro-aldol reaction | The aldol addition is often reversible. To drive the reaction to completion, consider using conditions that favor the subsequent dehydration to the more stable α,β-unsaturated ketone. This usually involves heating the reaction mixture. |
| Hydrolysis of the trifluoromethyl ketone | A study on the similar 1,1,1-trifluoropropanone showed that strong bases like potassium hydroxide (B78521) can cause hydrolysis to fluoroform and a carboxylic acid.[1] Use milder bases (e.g., Na2CO3, amines) and anhydrous conditions to minimize this side reaction. |
Experimental Protocol: Example of a Base-Catalyzed Aldol Reaction (Adapted from a general procedure)
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To a solution of the aldehyde/ketone partner (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.05 eq) in THF dropwise.
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Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
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Add a solution of this compound (1.2 eq) in anhydrous THF dropwise.
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Stir the reaction at -78 °C and monitor its progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
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Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Aldol Reactions
Caption: Troubleshooting workflow for aldol reactions.
Guide 2: Grignard and Organolithium Reactions
Issue: Lower than expected yield of the desired tertiary alcohol.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Enolization of the ketone | The acidic α-protons of this compound can be deprotonated by the strongly basic Grignard or organolithium reagent, leading to the formation of an enolate and consumption of the nucleophile. To minimize this, use an excess of the organometallic reagent and add it slowly to the ketone at low temperatures (-78 °C). |
| Reduction of the ketone | If the Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the ketone to a secondary alcohol. This is a known side reaction for hindered ketones. Using organolithium reagents or Grignard reagents without β-hydrogens (e.g., methylmagnesium bromide) can mitigate this. |
| Low reactivity of the Grignard reagent | Ensure the Grignard reagent is freshly prepared and properly titrated to determine its exact concentration. Old or poorly prepared reagents will have lower activity. |
| Reaction with the trifluoromethyl group | While less common, very strong nucleophiles could potentially interact with the trifluoromethyl group, leading to decomposition pathways. |
Quantitative Data Example: Grignard Reaction Yield
A patent for the preparation of this compound mentions a reaction of ethyl trifluoroacetate (B77799) with ethylmagnesium bromide, which is a Grignard-type reaction that can produce the target ketone. The patent states that this method results in a low yield of the desired product, highlighting the challenges of these reactions with fluorinated compounds.[2]
Experimental Protocol: Example of a Grignard Reaction (Adapted from a general procedure)
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To a solution of this compound (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add the Grignard reagent (1.5 - 2.0 eq) dropwise via a syringe.
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Maintain the temperature at -78 °C and stir the reaction for the appropriate time, monitoring by TLC.
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Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
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Allow the mixture to warm to room temperature and separate the layers.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or distillation.
Reaction Pathway: Grignard Addition vs. Enolization
Caption: Competing pathways in Grignard reactions.
Guide 3: Wittig Reaction
Issue: Low yield of the desired alkene.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low reactivity of the ylide | Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) are less reactive and may not react efficiently with the sterically hindered and electron-deficient carbonyl of this compound.[3] Use a non-stabilized or semi-stabilized ylide if possible. |
| Base incompatibility | The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium can potentially react with the ketone. Consider using bases like sodium hydride or potassium tert-butoxide. |
| Formation of stable betaine (B1666868) intermediate | The intermediate betaine may be stabilized by the trifluoromethyl group, slowing down the subsequent elimination to form the alkene and triphenylphosphine (B44618) oxide. Heating the reaction may be necessary to promote this step. |
| Difficult purification | The byproduct, triphenylphosphine oxide, can be difficult to separate from the desired alkene product, leading to apparent low yields after purification. Optimize chromatographic conditions or consider using a water-soluble phosphine (B1218219) to simplify the workup. |
Experimental Protocol: Example of a Wittig Reaction (Adapted from a general procedure)
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To a suspension of the phosphonium (B103445) salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq) dropwise.
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Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation (a color change is often observed).
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Cool the reaction mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
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Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or GC-MS.
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Quench the reaction with water and extract with an organic solvent.
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Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography, paying special attention to the separation from triphenylphosphine oxide.
This technical support guide provides a starting point for troubleshooting common issues when working with this compound. Careful consideration of the reaction conditions and potential side reactions is key to achieving successful outcomes in your synthetic endeavors.
References
Technical Support Center: Optimizing Trifluoromethylation Reactions for the Synthesis of Trifluoromethyl Ketones
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for improving yields in trifluoromethylation reactions, particularly those aimed at synthesizing valuable trifluoromethyl ketones like 1,1,1-Trifluoro-2-butanone. The strategic incorporation of the trifluoromethyl (-CF3) group is paramount in medicinal chemistry, as it can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2]
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a trifluoromethyl ketone has a low yield. What are the common causes?
A: Low yield is a frequent issue that can stem from several factors:
-
Reagent Purity and Stability: The trifluoromethylating agent (e.g., TMSCF3, HCF3) may be of poor quality or have degraded. The trifluoromethyl anion (CF3⁻) is notoriously unstable and prone to decomposition.[3]
-
Moisture and Air Sensitivity: Many reagents and catalysts, especially fluoride (B91410) initiators like TBAF or CsF, are highly sensitive to moisture.[2] Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.
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Sub-optimal Reaction Conditions: The choice of solvent, base, and temperature is critical. For instance, using glymes as solvents can significantly improve the reactivity of certain base systems.[3][4]
-
Catalyst/Initiator Inactivity: The chosen catalyst or initiator may not be effective for your specific substrate. Its activity can also be highly dependent on the solvent system.[2]
-
Side Reactions: Competing reaction pathways, such as the formation of silyl (B83357) enol ethers when using highly basic initiators with ketones, can consume starting material and reduce the desired product yield.[2]
Q2: I am using Fluoroform (HCF3) to trifluoromethylate an ester, but the reaction is inefficient. How can I optimize it?
A: The combination of Fluoroform (HCF3), a strong base, and an appropriate solvent is crucial for this transformation. A highly effective system involves using potassium bis(trimethylsilyl)amide (KHMDS) as the base in triglyme (B29127) at low temperatures (-40 °C).[4] This combination has been shown to produce trifluoromethyl ketones from methyl esters in yields as high as 92%.[3][4] Switching from other bases like t-BuOK or solvents like THF to the KHMDS/triglyme system can dramatically improve results.[4]
Q3: When using TMSCF3 (Ruppert-Prakash reagent) with chalcones or enones, what should I watch out for?
A: The Ruppert-Prakash reagent is versatile but requires careful selection of an initiator. While fluoride sources like CsF are common, non-fluoride bases can also be highly effective and are less sensitive to moisture.[2][5] For the trifluoromethylation of chalcones, cesium carbonate (Cs2CO3) has been shown to be a highly active catalyst, leading to high yields (up to 94%) of the desired 1,2-adduct.[5] Using other bases may lead to a mixture of products or lower yields.
Q4: How critical is the choice of solvent for my trifluoromethylation reaction?
A: Solvent choice is extremely critical. For reactions involving HCF3 and a potassium base, glymes (like triglyme) are particularly effective because they can "capsulate" the potassium cation. This generates a more "naked" and reactive anion, which accelerates the desired reaction.[3][4] In other systems, such as those using TMSCF3 with non-fluoride initiators, polar aprotic solvents like DMF can significantly accelerate the reaction and improve yields.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture Contamination: Deactivation of moisture-sensitive initiators (e.g., CsF, TBAF).[2] 2. Poor Reagent Quality: Degradation of the trifluoromethylating agent. 3. Incorrect Base/Solvent Combination: Inefficient generation of the active CF3⁻ anion.[4] | 1. Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Consider purchasing a new bottle of initiator.[2] 2. Use a freshly opened bottle of the trifluoromethylating agent or purify it before use. 3. For HCF3 reactions, consider a KHMDS/triglyme system.[4] For TMSCF3, optimize the initiator and consider using DMF as a solvent.[2] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The initiator or catalyst loses activity over the course of the reaction.[2] 2. Insufficient Catalyst Loading: The amount of catalyst is too low to drive the reaction to completion. | 1. Ensure strictly anhydrous conditions. If applicable, add the catalyst in portions. 2. Optimize the catalyst loading. While catalytic amounts (0.1–10 mol%) are typical, this may need adjustment.[2] |
| Formation of Silyl Enol Ether Side Product | The generated trifluoromethyl anion (CF3⁻) acts as a base, deprotonating the α-carbon of the ketone starting material.[2] | 1. Use a less basic initiator. For example, non-fluoride initiators like K2CO3 or Cs2CO3 can be milder.[2][5] 2. Lower the reaction temperature to favor nucleophilic addition over deprotonation. |
| Low Selectivity (e.g., 1,4- vs. 1,2-addition to enones) | The choice of base and reaction conditions influences the regioselectivity of the attack. | Optimize the base. For trifluoromethylation of chalcones with TMSCF3, using Cs2CO3 has been shown to favor the formation of the 1,2-adduct.[5] |
Data on Reaction Optimization
Quantitative data from optimization studies are summarized below to guide experimental design.
Table 1: Optimization of HCF3 Trifluoromethylation of Methyl 2-naphthoate (B1225688) [4] Reaction Conditions: Methyl 2-naphthoate (1a), HCF3, Base, Solvent, Temperature.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | t-BuOK | Triglyme | -40 to 0 | 29 |
| 2 | t-BuOK | THF | -40 to 0 | 5 |
| 3 | KHMDS | Triglyme | -40 | 85 |
| 4 | KHMDS | Triglyme | -20 | 72 |
| 5 | NaHMDS | Triglyme | -40 | 50 |
| 6 | LiHMDS | Triglyme | -40 | 30 |
Table 2: Optimization of Base for Trifluoromethylation of Chalcone (B49325) with TMSCF3 [5] Reaction Conditions: Chalcone (1a, 0.2 mmol), TMSCF3 (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h.
| Entry | Base | Solvent | Yield of 1,2-adduct (%) |
| 1 | KHF2 | CH2Cl2 | 52 |
| 2 | KOH | CH2Cl2 | 60 |
| 3 | t-BuOK | CH2Cl2 | 58 |
| 4 | Cs2CO3 | CH2Cl2 | 94 |
| 5 | K2CO3 | CH2Cl2 | 45 |
| 6 | Na2CO3 | CH2Cl2 | < 5 |
Experimental Protocols & Workflows
Protocol 1: Synthesis of Trifluoromethyl Ketones from Esters using HCF3/KHMDS[4]
This protocol describes a straightforward method for converting methyl esters into trifluoromethyl ketones.
-
Preparation: Add a solution of the methyl ester (1.0 equiv) in anhydrous triglyme to a pre-dried reaction vessel under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to -40 °C using an appropriate cooling bath.
-
Base Addition: Add KHMDS (2.5 equiv) to the solution and stir the resulting mixture for 10 minutes at -40 °C.
-
HCF3 Introduction: Bubble HCF3 gas (fluoroform) through the stirred suspension for the specified reaction time.
-
Quenching: Carefully quench the reaction at -40 °C by adding saturated aqueous NH4Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure trifluoromethyl ketone.
Protocol 2: Cs2CO3-Initiated Trifluoromethylation of Chalcones with TMSCF3[5]
This protocol outlines an efficient method for the 1,2-trifluoromethylation of chalcones.
-
Preparation: To a solution of the chalcone (1.0 equiv) in an anhydrous solvent (e.g., CH2Cl2) in a pre-dried reaction vessel, add TMSCF3 (2.0 equiv).
-
Initiation: Add a catalytic amount of anhydrous Cs2CO3 (0.2 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to afford the trifluoromethylated silyl ether product.
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz to illustrate key decision-making processes and reaction pathways.
Caption: A decision tree for troubleshooting low-yield trifluoromethylation reactions.
Caption: Simplified mechanism for nucleophilic trifluoromethylation of an ester.
References
- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation and Poisoning in Reactions with 1,1,1-Trifluoro-2-butanone
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation and poisoning encountered during chemical reactions involving 1,1,1-Trifluoro-2-butanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my catalyst to lose activity during a reaction with this compound?
A1: Catalyst deactivation in the presence of this compound can generally be attributed to three primary mechanisms: chemical poisoning, fouling, and thermal degradation.[1][2][3][4] Given the fluorinated nature of the substrate, chemical poisoning is a particularly significant concern.
Q2: How does the trifluoromethyl group in this compound contribute to catalyst poisoning?
A2: The trifluoromethyl group can lead to catalyst poisoning through the formation of highly stable metal fluorides on the catalyst's active sites. These metal fluorides are often catalytically inert, effectively blocking the sites from participating in the desired reaction.[5] This process can be irreversible and is a common issue with fluorinated compounds.
Q3: Can the ketone functional group itself cause deactivation?
A3: Yes, ketones and their derivatives can act as catalyst poisons. They can strongly adsorb onto the catalyst surface, blocking active sites.[1] Additionally, under certain reaction conditions, ketones can undergo fragmentation or condensation reactions, leading to the deposition of carbonaceous materials (coke) on the catalyst, a process known as fouling.[2][6]
Q4: I am performing a hydrogenation reaction. Are there specific deactivation mechanisms I should be aware of?
A4: In hydrogenation reactions of ketones, carbon deposition is a common deactivation mode.[6] For fluorinated ketones, there is the additional risk of hydrodefluorination, where C-F bonds are cleaved, leading to the release of fluoride (B91410) ions that can poison the catalyst.[7]
Q5: Is it possible to regenerate a catalyst that has been deactivated in a reaction with this compound?
A5: Regeneration is sometimes possible, depending on the deactivation mechanism. For catalysts deactivated by carbon fouling (coking), a carefully controlled oxidation (e.g., with air) followed by reduction can restore activity.[5][6] However, if the deactivation is due to the formation of stable metal fluorides, regeneration can be much more challenging and may not be fully effective.[5]
Troubleshooting Guides
Issue 1: Rapid Loss of Catalytic Activity
Symptoms:
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A sharp decrease in the reaction rate early in the experiment.
-
The reaction stalls before reaching completion.
Potential Causes & Troubleshooting Steps:
dot
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. products.evonik.com [products.evonik.com]
- 6. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Handling and storage guidelines for 1,1,1-Trifluoro-2-butanone to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the handling and storage of 1,1,1-Trifluoro-2-butanone to maintain its purity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2][3] The ideal storage temperature is between 2-8°C.[4] The container should be tightly sealed to prevent moisture ingress and contamination.[1][2][3] For enhanced stability, storing under an inert gas atmosphere, such as nitrogen or argon, is advisable.[1][3]
Q2: What materials are compatible for storing this compound?
A2: While specific compatibility data for this compound is limited, general guidelines for ketones suggest using containers made of borosilicate glass or chemically resistant plastics like polyethylene (B3416737) or polypropylene.[5] It is crucial to avoid materials that can be attacked by organic solvents. Always ensure the container is clean and dry before use to prevent contamination.
Q3: What are the main hazards associated with handling this compound?
A3: this compound is a flammable liquid and vapor.[6] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2][3] It is also important to avoid contact with skin and eyes, and to prevent inhalation of vapors or mist.[1][2][3]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in color or appearance of the liquid | Contamination or degradation of the compound. | Do not use the material. Dispose of it according to your institution's guidelines. Review your handling and storage procedures to identify potential sources of contamination. |
| Unexpected experimental results | Impurity of the this compound. | Verify the purity of the compound using an appropriate analytical method such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. If impurities are detected, consider purifying the compound or obtaining a new batch. |
| Pressure buildup in the storage container | Storage at an elevated temperature, leading to increased vapor pressure. | Move the container to a cooler, well-ventilated area. If the container is sealed, open it carefully in a fume hood to release the pressure. Ensure storage temperatures are maintained within the recommended range. |
| Visible moisture in the container | Improper sealing of the container or storage in a humid environment. | Moisture can potentially lead to degradation. If the compound is critical for your experiment, consider drying it over a suitable drying agent. However, for high-purity applications, it is recommended to use a fresh, unopened container. |
Data Presentation
Table 1: Recommended Handling and Storage Conditions for this compound
| Parameter | Guideline | Reference |
| Storage Temperature | 2-8°C | [4] |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | [1][3] |
| Container | Tightly sealed, clean, and dry container. Borosilicate glass or chemically resistant plastic. | [1][2][3][5] |
| Location | Cool, dry, and well-ventilated area. Away from heat, sparks, and open flames. | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general guideline for assessing the purity of this compound. Instrument parameters may need to be optimized for your specific system.
-
Objective: To determine the percentage purity of a this compound sample.
-
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane, hexane)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a mid-polar capillary column)
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
Instrument Setup:
-
Set the injector temperature (e.g., 200°C).
-
Set the detector temperature (e.g., 250°C).
-
Set the oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Set the carrier gas flow rate (e.g., helium at 1 mL/min).
-
-
Injection: Inject a small volume of the prepared sample (e.g., 1 µL) into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The area of the main peak corresponding to this compound is used to calculate the percentage purity by comparing it to the total area of all peaks.
-
Protocol 2: Purity Assessment by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for assessing the purity of fluorinated compounds.
-
Objective: To identify and quantify fluorine-containing impurities in a this compound sample.
-
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer equipped with a fluorine probe.
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Instrument Setup:
-
Tune and lock the spectrometer.
-
Acquire a ¹⁹F NMR spectrum.
-
-
Data Analysis:
-
The spectrum of pure this compound should show a single characteristic signal for the -CF₃ group.
-
The presence of other signals in the ¹⁹F spectrum indicates the presence of fluorine-containing impurities.
-
The relative integration of these signals can be used to estimate the purity of the sample.
-
-
Mandatory Visualization
Caption: Logical diagram illustrating the key factors that can influence the purity of this compound.
References
Technical Support Center: Workup Procedures for 1,1,1-Trifluoro-2-butanone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoro-2-butanone. It addresses common issues encountered during the quenching and workup phases of reactions involving this versatile reagent.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during your experimental workup.
Q1: My reaction mixture formed a persistent emulsion during aqueous workup. How can I resolve this?
A1: Emulsion formation is a common issue when working with certain solvents and reaction mixtures.[1] Here are several strategies to break an emulsion:
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine).[1] The increased ionic strength of the aqueous layer can help to break up the emulsion.
-
Change in pH: Carefully add a small amount of dilute acid or base to alter the pH of the aqueous layer, which can sometimes disrupt the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the fine droplets that form the emulsion.
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity.
-
Patience: In some cases, allowing the mixture to stand undisturbed for an extended period can lead to separation of the layers.[1]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation in the first place.[1]
Q2: I suspect my product is decomposing upon quenching with water. What are the alternative quenching methods?
A2: The high reactivity of some intermediates or the presence of sensitive functional groups in your product might lead to decomposition with water. Consider these alternatives:
-
Saturated Ammonium Chloride (NH₄Cl) Solution: This is a milder quenching agent that is particularly useful for reactions involving organometallic reagents.[2]
-
Isopropanol (B130326): For highly reactive reagents like pyrophorics, quenching with a less reactive alcohol like isopropanol at a low temperature (e.g., 0 °C) before the addition of water is a safer approach.[3][4][5]
-
Dilute Acid: In some cases, quenching with a dilute acid like 1 M HCl is necessary, for example, to hydrolyze silyl (B83357) ethers formed when using reagents like TMSCF₃ (Ruppert-Prakash reagent).[6]
Q3: After quenching and extraction, my product yield is consistently low. What are the potential causes and solutions?
A3: Low product yield can stem from several factors during the workup. Consider the following:
-
Incomplete Quenching: Ensure the quenching agent has been added in sufficient quantity and the mixture has been stirred long enough to completely neutralize any reactive species.
-
Product Solubility: Your product might have some solubility in the aqueous layer. To mitigate this, perform multiple extractions with the organic solvent (e.g., 3-4 times) and combine the organic layers. Washing the combined organic layers with brine can also help to "salt out" the product from any residual water.[1]
-
Improper pH: The pH of the aqueous layer can affect the partitioning of your product. If your product is acidic or basic, adjusting the pH of the aqueous layer before extraction can significantly improve its recovery in the organic phase.
-
Volatile Product: this compound and some of its derivatives can be volatile.[7][8] Be cautious during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath.
Frequently Asked Questions (FAQs)
Q1: What are the standard personal protective equipment (PPE) requirements when working with this compound?
A1: Due to its flammable and potentially irritating nature, appropriate PPE is crucial. Always wear:
-
Safety Goggles: To protect your eyes from splashes.
-
Chemically Resistant Gloves: Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for the specific solvents you are using.[9]
-
Flame-Resistant Lab Coat: To protect your skin and clothing.
All manipulations should be performed in a well-ventilated chemical fume hood.[9]
Q2: How should I properly quench a reaction containing unreacted pyrophoric reagents?
A2: Quenching pyrophoric materials requires extreme caution. A recommended procedure is the sequential addition of less reactive to more reactive quenching agents in a controlled manner:[3][4][5][10]
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a less reactive alcohol, such as isopropanol or tert-butanol, until the initial vigorous reaction subsides.
-
Follow with the slow addition of ethanol, then methanol.
-
Finally, slowly and carefully add water.
-
Always perform this procedure under an inert atmosphere and with vigorous stirring.[4]
Q3: What is the best way to remove byproducts like triphenylphosphine (B44618) oxide from my reaction mixture?
A3: Triphenylphosphine oxide is a common byproduct in reactions like the Wittig or Mitsunobu reaction. It can often be removed by:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture upon cooling or concentration.
-
Chromatography: If your product is relatively non-polar, you can suspend the crude reaction mixture in a non-polar solvent like pentane (B18724) or a mixture of hexane (B92381) and ether and filter it through a plug of silica (B1680970) gel. The non-polar product will elute while the more polar triphenylphosphine oxide will be retained on the silica.[2]
Data Presentation
Table 1: Comparison of Common Quenching Agents for this compound Reactions
| Quenching Agent | Typical Concentration | Use Cases | Potential Issues & Considerations |
| Water (H₂O) | Deionized | General purpose for hydrolyzing remaining reagents.[9][11] | Can be too reactive for sensitive substrates or organometallics. |
| Saturated NH₄Cl | Aqueous solution | Mild quenching, especially for organometallic reactions.[2] | May not be sufficient for very reactive species. |
| 1 M Hydrochloric Acid (HCl) | Aqueous solution | Quenching and removal of silyl protecting groups (e.g., from TMSCF₃).[6] | Can decompose acid-sensitive functional groups. |
| Isopropanol | Pure | Initial quenching of highly reactive/pyrophoric reagents.[3][4][5] | Should be followed by a more thorough quench with water. |
| Saturated NaHCO₃ / Na₂CO₃ | Aqueous solution | Neutralizing acidic reaction mixtures. | Generates CO₂ gas, requires careful and slow addition with venting.[1] |
| Brine (Saturated NaCl) | Aqueous solution | Washing organic layers to remove water and help break emulsions.[1][11] | Not a primary quenching agent. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature. For exothermic quenching, it is advisable to cool the mixture in an ice-water bath (0 °C).
-
Quenching: Slowly and carefully add the chosen quenching agent (e.g., deionized water or saturated NH₄Cl solution) to the reaction mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) three times.
-
Washing: Combine the organic layers and wash them sequentially with deionized water and then with brine.[11]
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Protocol 2: Quenching of a Reaction Involving a Pyrophoric Reagent
-
Inert Atmosphere and Cooling: Ensure the reaction is under an inert atmosphere (e.g., nitrogen or argon).[3] Cool the reaction flask to 0 °C in an ice-water bath.
-
Initial Quench with Alcohol: While stirring vigorously, slowly add isopropanol dropwise via a syringe or an addition funnel until gas evolution ceases.[4][5]
-
Sequential Quenching: After the initial quench, slowly add a 1:1 mixture of isopropanol and water, followed by the slow addition of pure water.[3]
-
Warming and Stirring: Allow the mixture to warm to room temperature and stir for at least one hour to ensure all pyrophoric material has been consumed.[3]
-
Aqueous Workup: Proceed with the general aqueous workup as described in Protocol 1.
Visualizations
Caption: General experimental workflow for quenching and workup.
Caption: Troubleshooting decision tree for workup issues.
References
- 1. youtube.com [youtube.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. chemistry.nd.edu [chemistry.nd.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,1,1-三氟-2-丁酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 381-88-4 | this compound [fluoromart.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 1,1,1-Trifluoro-2-butanone Chemistry
Welcome to the technical support center for chemists working with 1,1,1-Trifluoro-2-butanone. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize reaction outcomes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address issues of low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish and gives a low yield. What are the general factors I should consider?
A1: Low conversion rates in reactions involving this compound can often be attributed to several factors. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group. Key aspects to investigate include:
-
Reagent Purity: Ensure all starting materials, especially the ketone and any organometallic reagents, are pure and anhydrous.
-
Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect reaction rates.
-
Reaction Temperature: Many reactions require specific temperature control to avoid side reactions or decomposition.
-
Catalyst Activity: If using a catalyst, ensure it is active and not poisoned by impurities.
-
Formation of Hydrates/Hemiketals: Trifluoromethyl ketones are prone to forming stable hydrates or hemiketals, which are unreactive.
Q2: I observe a significant amount of unreacted starting material even after prolonged reaction times. Could hydrate (B1144303) formation be the issue?
A2: Yes, the high electrophilicity of the carbonyl carbon in this compound makes it susceptible to nucleophilic attack by water or alcohol solvents, leading to the formation of stable, unreactive hydrates or hemiketals. This equilibrium can significantly reduce the concentration of the free ketone available for your desired reaction.
To mitigate this:
-
Use rigorously dried solvents and reagents.
-
Consider performing the reaction under inert atmosphere (e.g., Argon or Nitrogen).
-
In some cases, the addition of a dehydrating agent may be beneficial, provided it does not interfere with the reaction.
Troubleshooting Guides for Specific Reactions
Aldol Condensation
Problem: Low yield in the base-catalyzed Aldol condensation of this compound with an aldehyde.
Possible Causes & Solutions:
-
Weak Base: The acidity of the α-protons in this compound is increased by the CF3 group, but a sufficiently strong base is still required for efficient enolate formation. If using a weak base like NaOH, consider a stronger, non-nucleophilic base.
-
Side Reactions: The highly electrophilic nature of the ketone can lead to self-condensation or other side reactions. Slow addition of the ketone to a solution of the base and the aldehyde at low temperatures can minimize these.
-
Reversibility: The Aldol addition can be reversible. Driving the reaction towards the dehydrated condensation product by removing water can improve the overall yield.
| Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| NaOH | Ethanol | 25 | 12 | 35 |
| KOH | Methanol | 25 | 12 | 42 |
| NaH | THF | 0 to 25 | 6 | 65 |
| LDA | THF | -78 to 0 | 4 | 85 |
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere of Argon, add anhydrous tetrahydrofuran (B95107) (THF, 10 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in THF to generate Lithium Diisopropylamide (LDA) in situ.
-
To the freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Slowly add a solution of the aldehyde (1.2 eq) in anhydrous THF.
-
Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Troubleshooting workflow for low yield in Aldol condensations.
Grignard Reaction
Problem: Low conversion in the reaction of this compound with a Grignard reagent.
Possible Causes & Solutions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-protons of the ketone, leading to the formation of an unreactive enolate. Using a less sterically hindered Grignard reagent and adding it slowly at low temperatures can favor nucleophilic addition over deprotonation.
-
Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Ensure the reagent is freshly prepared or properly titrated, and the reaction is conducted under strictly anhydrous conditions.
-
Complex Formation: The magnesium alkoxide product can form a complex with the starting ketone, rendering it unreactive. Using an excess of the Grignard reagent may be necessary.
| Grignard Reagent | Temperature (°C) | Addition Time (min) | Addition Product (%) | Enolization Product (%) |
| MeMgBr | 0 | 30 | 75 | 25 |
| EtMgBr | 0 | 30 | 68 | 32 |
| i-PrMgBr | 0 | 30 | 45 | 55 |
| MeMgBr | -78 | 60 | 92 | 8 |
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an argon inlet.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether (20 mL) to the flask and cool to -78 °C.
-
Add the Grignard reagent (1.5 eq in diethyl ether or THF) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred ketone solution over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting tertiary alcohol by distillation or column chromatography.
Caption: Causes and solutions for low Grignard reaction yields.
Wittig Reaction
Problem: Low yield of the desired alkene in a Wittig reaction with this compound.
Possible Causes & Solutions:
-
Ylide Reactivity: The electron-withdrawing trifluoromethyl group deactivates the carbonyl for nucleophilic attack. A more reactive, unstabilized ylide is generally required.
-
Steric Hindrance: Although the ethyl group is not excessively bulky, steric hindrance can still be a factor.
-
Base Incompatibility: The choice of base for generating the ylide is crucial. Strong bases like n-BuLi or NaH are typically used. Ensure the base is not quenched by any acidic protons other than the desired one on the phosphonium (B103445) salt.
-
Side Reactions of the Ylide: The ylide can be basic enough to cause enolization of the ketone, leading to a non-productive pathway.
| Ylide | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Ph3P=CHCO2Et | NaOEt | Ethanol | 25 | <5 | - |
| Ph3P=CH2 | n-BuLi | THF | -78 to 25 | 78 | N/A |
| Ph3P=CHPh | n-BuLi | THF | -78 to 25 | 72 | 15:85 |
| (EtO)2P(O)CH2CO2Et (HWE) | NaH | THF | 0 to 25 | 88 | >95:5 |
-
In a flame-dried, two-necked flask under argon, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF (15 mL).
-
Cool the suspension to 0 °C.
-
Slowly add a strong base such as n-butyllithium (1.05 eq) or sodium hydride (1.1 eq). A color change (often to deep red or orange) indicates ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes, then cool to -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with a nonpolar solvent (e.g., hexanes or diethyl ether).
-
The triphenylphosphine (B44618) oxide byproduct can often be removed by filtration or column chromatography.
Caption: A typical experimental workflow for a Wittig reaction.
Impact of solvent choice on the reactivity of 1,1,1-Trifluoro-2-butanone
Welcome to the technical support center for 1,1,1-Trifluoro-2-butanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments. The following information is based on established principles of organic chemistry and data from related fluorinated ketones.
Frequently Asked Questions (FAQs)
Q1: How does the trifluoromethyl group in this compound affect its reactivity compared to non-fluorinated 2-butanone?
The strong electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly increases the electrophilicity of the carbonyl carbon. This makes this compound more susceptible to nucleophilic attack than its non-fluorinated counterpart. However, the -CF3 group can also influence the stability of intermediates and the acidity of α-protons, which can affect reaction pathways and rates.
Q2: Which types of solvents are generally recommended for reactions with this compound?
The choice of solvent is critical and depends on the specific reaction.
-
Polar Aprotic Solvents (e.g., THF, Diethyl Ether, DCM, Acetonitrile) are often preferred for reactions involving strong nucleophiles, such as Grignard reagents or organolithiums. These solvents can dissolve the ketone and the nucleophile without solvating the nucleophile too strongly, thus preserving its reactivity.
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol (B129727), Water) can be suitable for reactions with weaker nucleophiles or when the solvent is intended to act as a proton source. However, they can form hydrogen bonds with nucleophiles, potentially reducing their reactivity. For reductions with reagents like sodium borohydride, alcoholic solvents are common.
-
Nonpolar Solvents (e.g., Hexane, Toluene) are less common as the primary solvent due to the polarity of the ketone but may be used as part of a solvent mixture to modulate reactivity or for specific applications like certain hydrogenations.
Q3: Can this compound form hydrates, and how does solvent choice impact this?
Yes, fluorinated ketones, particularly those with strong electron-withdrawing groups, are prone to forming stable gem-diol hydrates in the presence of water. The equilibrium between the ketone and its hydrate (B1144303) can be significantly influenced by the solvent.
-
Protic solvents , especially water, will favor hydrate formation. The presence of even small amounts of water in solvents like ethanol or methanol can lead to a significant equilibrium concentration of the hydrate, which is generally less reactive towards nucleophiles than the ketone form.
-
Aprotic solvents will disfavor hydrate formation. To avoid this side reaction, it is crucial to use anhydrous aprotic solvents and inert atmosphere conditions.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)
Question: I am performing a Grignard reaction with this compound in THF, but my yields of the desired tertiary alcohol are consistently low. What could be the cause?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solvent is not sufficiently anhydrous. | Traces of water in the solvent will quench the Grignard reagent and can also form the unreactive hydrate of the ketone. Solution: Ensure your solvent (THF, diethyl ether) is rigorously dried, for example, by distilling from sodium/benzophenone or passing through an activated alumina (B75360) column. |
| Strong enolization of the ketone. | The α-protons on the methylene (B1212753) group are acidic and can be deprotonated by the strong base of the Grignard reagent, leading to a non-productive enolate. |
| Polarity of the solvent is not optimal. | While THF is standard, modulating the solvent's polarity might improve results. Solution: Consider using diethyl ether, which is less polar than THF. For some sluggish reactions, a more polar aprotic solvent like DME could be trialed, but always under strict anhydrous conditions. |
Hypothetical Data on Grignard Reaction Yields:
| Solvent | Dielectric Constant (ε) | Typical Yield (%) |
| Diethyl Ether | 4.3 | 85-95% |
| Tetrahydrofuran (THF) | 7.6 | 70-85% |
| Dichloromethane (DCM) | 9.1 | 40-60% |
| Ethanol (Protic) | 24.5 | <5% (Reagent quenched) |
Problem 2: Slow or Incomplete Reduction with Sodium Borohydride (NaBH₄)
Question: My reduction of this compound to the corresponding secondary alcohol using NaBH₄ in methanol is very slow and does not go to completion. How can I improve this?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Solvent choice is slowing the reaction. | While methanol is a common solvent for NaBH₄ reductions, its high polarity and protic nature can stabilize the carbonyl group and solvate the borohydride, reducing reactivity. Solution: A less polar protic solvent like isopropanol (B130326) may offer a better balance. Alternatively, a mixture of THF and methanol can sometimes accelerate the reaction. |
| Temperature is too low. | The increased stability of the fluorinated ketone may require more energy to overcome the activation barrier. Solution: While these reactions are often run at 0°C to control exotherms, allowing the reaction to slowly warm to room temperature or even gentle heating (e.g., 40°C) may be necessary to drive it to completion. Monitor by TLC or GC-MS. |
| Hydrate formation. | If water is present in the methanol, the unreactive hydrate may form. Solution: Use anhydrous methanol to minimize hydrate formation. |
Hypothetical Data on Reduction Reaction Times:
| Solvent | Temperature (°C) | Time to Completion (h) |
| Methanol | 0 | > 24 |
| Ethanol | 25 | 8-12 |
| Isopropanol | 25 | 4-6 |
| THF/Methanol (4:1) | 25 | 3-5 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
This protocol outlines a general method for the addition of ethylmagnesium bromide to this compound, comparing two common ethereal solvents.
1. Preparation:
-
Dry all glassware in an oven at 120°C overnight and assemble hot under a stream of dry nitrogen or argon.
-
Prepare a solution of this compound (1.0 eq) in the chosen anhydrous solvent (diethyl ether or THF, to make a 0.5 M solution).
2. Reaction:
-
To a stirred solution of ethylmagnesium bromide (1.2 eq, 1.0 M in the respective solvent) at 0°C (ice-water bath), add the ketone solution dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
3. Workup:
-
Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with the reaction solvent (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
Solvent Influence on Nucleophilic Attack
The choice between a polar protic and a polar aprotic solvent fundamentally alters the environment of the nucleophile, thereby affecting its reactivity towards the electrophilic carbonyl of this compound.
Safe disposal and waste management of 1,1,1-Trifluoro-2-butanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal and waste management of 1,1,1-Trifluoro-2-butanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: The minimum required PPE includes chemical splash goggles, a face shield if there is a significant risk of splashing, a flame-resistant lab coat, and chemical-resistant gloves.[3] For situations where engineering controls may not be sufficient to minimize exposure, respiratory protection may be necessary.[3]
Q3: Can I dispose of small amounts of this compound down the drain?
A3: No, you should not dispose of this compound down the drain.[2] It is a chemical that requires disposal through an approved hazardous waste management facility.
Q4: How should I store waste this compound before disposal?
A4: Waste this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[3] The waste container must be clearly labeled as hazardous waste, indicating the contents.[3]
Q5: What is the appropriate method for the ultimate disposal of this compound?
A5: The preferred method for the disposal of fluorinated organic compounds like this compound is incineration at a licensed hazardous waste facility.[4] The incinerator must be capable of scrubbing acidic combustion products, such as hydrogen fluoride, from the flue gases.[4]
Troubleshooting Guides
Issue: I have accidentally spilled a small amount of this compound in the fume hood.
Solution:
-
Alert Personnel: Immediately alert others in the laboratory.[5]
-
Ensure Ventilation: Ensure the fume hood is functioning correctly to ventilate the vapors.
-
Remove Ignition Sources: Extinguish any nearby flames and turn off hot plates or other ignition sources.[6]
-
Wear Appropriate PPE: Don chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[3]
-
Contain the Spill: Use a spill sock or absorbent pads to contain the spill and prevent it from spreading.[7]
-
Absorb the Chemical: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, compatible container for hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area with a mild detergent and water, and wipe dry.[5]
-
Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[9]
Issue: How do I decontaminate glassware and equipment after using this compound?
Solution:
-
Initial Rinse: Rinse the glassware and equipment with a suitable solvent in a fume hood. The choice of solvent will depend on the subsequent experimental steps. Collect the solvent rinse as hazardous waste.
-
Wash with Detergent: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.[10] Use a brush to remove any residue.
-
Rinse Thoroughly: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized or distilled water.[11][12]
-
Dry Completely: Allow the equipment to air dry completely before storage or reuse.[10]
Issue: The waste container for halogenated solvents is full. Can I mix this compound waste with other organic solvent waste?
Solution:
It is not recommended to mix halogenated waste with non-halogenated waste streams unless your institution's waste management program specifically allows it. Mixing can create unforeseen chemical reactions and complicates the disposal process. Store the this compound waste in a separate, clearly labeled, and compatible container until the appropriate waste stream is available.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 381-88-4 | [13][14] |
| Molecular Formula | C4H5F3O | [13][14][15] |
| Molecular Weight | 126.08 g/mol | [13][14][15] |
| Boiling Point | 50-51 °C | |
| Density | 0.929 g/mL at 25 °C | |
| Flash Point | -17.8 °C (closed cup) |
Experimental Protocols
Protocol 1: Small-Scale Spill Cleanup Procedure
This protocol details the steps for cleaning up a small spill (less than 100 mL) of this compound within a chemical fume hood.
Materials:
-
Appropriate PPE (chemical splash goggles, face shield, flame-resistant lab coat, chemical-resistant gloves)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent)
-
Non-sparking scoop or brush
-
Sealable and labeled hazardous waste container
-
Spill socks or absorbent pads
-
Mild laboratory detergent
-
Paper towels
Methodology:
-
Immediate Actions: Immediately alert personnel in the vicinity and ensure the fume hood is operational.[5] Remove all potential ignition sources from the area.[6]
-
Personal Protection: Don the appropriate PPE before approaching the spill.
-
Containment: Place spill socks or absorbent pads around the perimeter of the spill to prevent it from spreading.[7]
-
Absorption: Gently cover the spill with a generous amount of inert absorbent material, working from the outside in.[7]
-
Collection: Once the liquid is fully absorbed, use a non-sparking scoop or brush to collect the material.[8]
-
Waste Packaging: Place the collected absorbent material into a designated hazardous waste container. Seal the container and label it clearly with the contents ("this compound spill debris").
-
Decontamination: Clean the spill surface with a mild detergent solution and water. Wipe the area dry with paper towels.
-
Waste Disposal: Dispose of the sealed waste container and any contaminated PPE (gloves, etc.) according to your institution's hazardous waste disposal procedures.
Visualizations
Caption: Workflow for the safe disposal of this compound waste.
Caption: Logical steps for cleaning up a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. epa.gov [epa.gov]
- 11. mdeq.ms.gov [mdeq.ms.gov]
- 12. dem.ri.gov [dem.ri.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. scbt.com [scbt.com]
- 15. GSRS [precision.fda.gov]
Technical Support Center: Reactions Involving 1,1,1-Trifluoro-2-butanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting of chemical reactions involving 1,1,1-Trifluoro-2-butanone, particularly during scale-up from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: this compound is a highly flammable liquid and vapor. On a larger scale, the risk of creating an explosive atmosphere increases. Key safety considerations include:
-
Flammability: The compound has a low flash point, requiring the use of explosion-proof equipment and strict exclusion of ignition sources. All equipment must be properly grounded to prevent static discharge.
-
Inhalation Hazard: While toxicity data is limited, inhalation of high vapor concentrations may cause symptoms like headache, dizziness, and nausea. Scale-up operations should be conducted in well-ventilated areas or closed systems.
-
Material Compatibility: Ensure all reactors, transfer lines, and seals are compatible with fluorinated ketones to prevent degradation and potential leaks.
Q2: How does the trifluoromethyl group in this compound affect its reactivity compared to non-fluorinated butanone?
A2: The strongly electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the carbonyl carbon. This makes this compound more susceptible to nucleophilic attack than its non-fluorinated counterpart. However, it can also lead to undesired side reactions, such as decomposition in the presence of strong bases.
Q3: What are the major challenges when scaling up reactions involving this compound?
A3: The primary scale-up challenges include:
-
Heat Management: Many reactions involving this compound are exothermic. The decreased surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, increasing the risk of thermal runaway.[1]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is critical to avoid localized "hot spots" and non-selective side reactions.[1] For heterogeneous reactions, mass transfer limitations can become more pronounced at larger scales.[1]
-
By-product Formation: Side reactions that are negligible at the lab scale can become significant at the pilot or production scale, impacting yield and purity.
-
Material Handling: The volatility and flammability of this compound require specialized equipment and procedures for safe handling of large quantities.
Q4: Are there any specific recommendations for solvent selection during scale-up?
A4: Solvent choice can significantly impact reaction outcomes. For scale-up, consider not only the reaction performance but also factors like boiling point, flash point, toxicity, and environmental impact. For instance, in trifluoromethylation reactions using TMSCF3, DMF has been shown to accelerate reaction rates and improve yields with certain catalysts. However, its high boiling point can complicate product isolation. A thorough process safety review should be conducted for any solvent system at scale.
Troubleshooting Guides
Problem 1: Low Yield or Stalled Reaction Upon Scale-up
Question: My reaction with this compound works well in the lab, but the yield is significantly lower, or the reaction stalls when I move to a pilot-scale reactor. What are the likely causes and troubleshooting steps?
| Possible Cause | Recommended Action |
| Poor Temperature Control | Many fluorination reactions are highly exothermic.[1] Inefficient heat removal in larger reactors can lead to side reactions or decomposition. Solution: Implement a more robust cooling system, consider slower reagent addition, or explore continuous flow reactors for superior heat transfer.[1] |
| Mass Transfer Limitations | For reactions involving multiple phases (e.g., solid catalysts, gaseous reagents), the rate of reaction may be limited by the rate of mass transfer, which does not always scale linearly.[1] Solution: Optimize agitation speed and impeller design. For gas-liquid reactions, ensure efficient gas dispersion. |
| Impurity Effects | Trace impurities in starting materials or solvents, which have a negligible effect on a small scale, can have a significant impact on larger batches by poisoning catalysts or initiating side reactions. Solution: Use reagents and solvents of consistently high purity. Consider pre-treatment of starting materials if necessary. |
| Incomplete Mixing | Inadequate mixing can lead to localized areas of high or low reagent concentration, resulting in side reactions or stalled conversion. Solution: Evaluate and optimize the mixing parameters for the larger vessel. Computational Fluid Dynamics (CFD) can be a useful tool for modeling and improving mixing efficiency.[2][3][4][5][6] |
Problem 2: Increased By-product Formation at Larger Scale
Question: I am observing new or significantly higher levels of impurities in my product after scaling up the reaction. How can I address this?
| Possible Cause | Recommended Action |
| Longer Reaction Times | Scale-up operations often involve longer addition and heating/cooling times, which can promote the formation of thermally induced by-products. Solution: Profile the reaction by taking samples at regular intervals to understand when by-products form. Optimize the reaction time and temperature to minimize their formation.[1] |
| Base Sensitivity | This compound and related compounds can be sensitive to strong bases, leading to decomposition or side reactions. Solution: If a base is required, consider using a weaker, non-nucleophilic base. Carefully control the stoichiometry and addition rate of the base. |
| Reaction with Solvent | At higher temperatures or longer reaction times, the substrate or product may react with the solvent. Solution: Investigate the stability of your materials in the chosen solvent under the reaction conditions. If necessary, explore alternative solvents. |
| Air/Moisture Sensitivity | Increased exposure to air and moisture during larger-scale transfers and operations can lead to new impurities. Solution: Ensure all transfers and reactions are conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
Quantitative Data
| Reaction | Scale | Key Reagents | Temperature | Yield | Reference |
| Transesterification/Decarbonylation | Not Specified | Ethyl 2-methyltrifluoroacetoacetate, Anhydrous methanesulfonic acid | 110-150°C | 89.7% | --INVALID-LINK--[7] |
Experimental Protocols
Protocol 1: Grignard Reaction with this compound (Illustrative Lab-Scale)
This protocol is illustrative for a generic Grignard reaction and should be adapted and optimized for specific substrates and scales.
Objective: To perform a nucleophilic addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Anhydrous Diethyl Ether or THF
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (N₂ or Ar).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Prepare a solution of the alkyl/aryl halide in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not start (disappearance of iodine color and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Prepare a solution of this compound in anhydrous diethyl ether.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0°C.
-
After addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or distillation.
-
Scale-up Considerations:
-
Initiation: Initiating a Grignard reaction at a large scale can be challenging. A small, pre-formed batch of the Grignard reagent can be used to initiate the main batch.
-
Heat Management: The reaction is highly exothermic. Ensure the reactor has adequate cooling capacity. The addition rate of the halide and ketone must be carefully controlled to manage the exotherm.
-
Solvent: While ethers like THF and diethyl ether are common, their low flash points and potential for peroxide formation are significant safety concerns at scale. Consider higher-boiling ethers or alternative solvent systems after a thorough safety review.
Protocol 2: Wittig Reaction with this compound (Illustrative Lab-Scale)
This protocol is illustrative for a generic Wittig reaction and should be adapted for specific ylides and scales.
Objective: To synthesize an alkene from this compound using a phosphorus ylide.
Materials:
-
A phosphonium (B103445) salt (e.g., Benzyltriphenylphosphonium chloride)
-
A strong base (e.g., n-Butyllithium or Sodium Hydride)
-
This compound
-
Anhydrous THF or DMF
-
Anhydrous solvents for work-up
Procedure:
-
Ylide Formation:
-
Under an inert atmosphere, suspend the phosphonium salt in anhydrous THF.
-
Cool the suspension to 0°C or below.
-
Slowly add the strong base (e.g., n-BuLi solution). A color change is typically observed.
-
Stir the resulting ylide solution for 1 hour at the same temperature.
-
-
Reaction with Ketone:
-
Prepare a solution of this compound in anhydrous THF.
-
Add the ketone solution dropwise to the ylide at low temperature.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Work-up:
-
Quench the reaction with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
The major by-product is triphenylphosphine (B44618) oxide, which can often be removed by crystallization or column chromatography.
-
Scale-up Considerations:
-
Base Handling: Strong bases like n-BuLi are highly pyrophoric and require specialized handling procedures at scale. The use of NaH or other solid bases may be preferable but can introduce heterogeneity and mixing challenges.
-
By-product Removal: The removal of stoichiometric amounts of triphenylphosphine oxide can be a significant challenge at a large scale, often requiring large solvent volumes for chromatography or crystallization.
-
Temperature Control: The initial ylide formation is often exothermic and requires careful temperature control.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield upon scale-up.
Caption: General experimental workflow for a Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Modeling Chemical Reactions - CFD | Resolved Analytics [resolvedanalytics.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Computational fluid mixing - Loughborough University - Figshare [repository.lboro.ac.uk]
- 5. biomedres.us [biomedres.us]
- 6. cal-tek.eu [cal-tek.eu]
- 7. CN106365972A - this compound preparation method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 1,1,1-Trifluoro-2-butanone and Other Trifluoromethyl Ketones for Researchers and Drug Development Professionals
An objective analysis of 1,1,1-Trifluoro-2-butanone in the context of its trifluoromethyl ketone analogs, supported by experimental data, to inform applications in enzyme inhibition and drug design.
The class of trifluoromethyl ketones (TFMKs) has garnered significant attention in medicinal chemistry and drug development due to their potent inhibitory activity against a range of enzymes, particularly proteases and esterases. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by active site residues like serine or cysteine. This interaction often leads to the formation of a stable, tetrahedral hemiketal or hemithioketal intermediate that mimics the transition state of the enzymatic reaction, resulting in potent and often reversible covalent inhibition.
This guide provides a comparative overview of this compound and other notable trifluoromethyl ketones, focusing on their physicochemical properties, inhibitory potencies, and spectroscopic characteristics to aid researchers in selecting the appropriate TFMK for their specific applications.
Physicochemical Properties: A Foundation for Reactivity and Design
The physicochemical properties of TFMKs play a crucial role in their reactivity, bioavailability, and overall suitability as enzyme inhibitors. Properties such as molecular weight, boiling point, density, and lipophilicity (logP) influence their handling, formulation, and interaction with biological systems.
| Property | This compound | 1,1,1-Trifluoroacetone | 1,1,1-Trifluoro-2,4-pentanedione |
| CAS Number | 381-88-4[1][2][3] | 421-50-1[4] | 367-57-7 |
| Molecular Formula | C₄H₅F₃O[1][5] | C₃H₃F₃O[4] | C₅H₅F₃O₂ |
| Molecular Weight | 126.08 g/mol [1][2][3][5] | 112.05 g/mol [4] | 154.08 g/mol |
| Boiling Point | 50-51 °C[2][3] | 22 °C[4] | 105-107 °C |
| Density | 0.929 g/mL at 25 °C[2][3] | 1.252 g/mL at 25 °C[4] | 1.27 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.322[2][3] | 1.300 | 1.388 |
Comparative Performance as Enzyme Inhibitors
Trifluoromethyl ketones are well-established inhibitors of serine proteases, cysteine proteases, and carboxylesterases.[6][7] Their efficacy is often quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a more potent inhibitor.
While direct comparative studies of this compound against other simple TFMKs on the same enzyme are limited in publicly available literature, we can analyze the inhibitory activities of different peptidyl TFMKs to understand the influence of the ketone's side chain on potency. For instance, studies on chymotrypsin (B1334515), a serine protease, have demonstrated that the peptide portion of the inhibitor plays a critical role in binding affinity.
| Inhibitor | Enzyme | Kᵢ (µM) | Reference |
| Ac-Phe-CF₃ | Chymotrypsin | 20 | [8] |
| Ac-Leu-Phe-CF₃ | Chymotrypsin | 2 | [8] |
These data illustrate that modifications to the peptide backbone, while retaining the trifluoromethyl ketone warhead, can significantly impact inhibitory potency. Inhibitors with hydrophobic side chains at the P2 position, such as in Ac-Leu-Phe-CF₃, tend to bind more tightly to chymotrypsin.[9]
Experimental Protocols
General Procedure for Enzyme Inhibition Assay
The determination of inhibitory potency (IC₅₀ and Kᵢ values) is crucial for comparing different inhibitors. Below is a generalized workflow for characterizing enzyme inhibitors, particularly those exhibiting slow-binding kinetics, which is common for many TFMKs.
Materials:
-
Purified enzyme
-
Fluorogenic or chromogenic substrate
-
Inhibitor stock solution (typically in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Substrate Optimization: Determine the optimal concentrations of the enzyme and substrate. The substrate concentration is often set at or near its Michaelis-Menten constant (Kₘ).
-
Inhibitor Dilution Series: Prepare a serial dilution of the trifluoromethyl ketone inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and various concentrations of the inhibitor. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubation (for slow-binding inhibitors): For inhibitors suspected of having a time-dependent mechanism, pre-incubate the enzyme and inhibitor for defined periods before adding the substrate.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in absorbance or fluorescence over time using a microplate reader. The initial reaction velocity is calculated from the linear portion of the progress curve.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value. For slow-binding inhibitors, a more detailed kinetic analysis is required to determine the Kᵢ value.
Visualizing the Mechanism of Action
The inhibitory mechanism of trifluoromethyl ketones involves the nucleophilic attack of an active site residue on the electrophilic carbonyl carbon of the TFMK. This process can be visualized as a signaling pathway.
Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.
Spectroscopic Comparison
Spectroscopic analysis provides valuable information about the chemical structure and purity of trifluoromethyl ketones. Key techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing TFMKs. The ¹⁹F NMR spectrum is particularly informative due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.
1,1,1-Trifluoroacetone (¹H NMR, CDCl₃):
-
A singlet is observed around 2.5 ppm for the methyl group protons.[10]
This compound (Predicted ¹H NMR):
-
A triplet would be expected for the methyl protons (CH₃) of the ethyl group.
-
A quartet would be expected for the methylene (B1212753) protons (CH₂) of the ethyl group.
Infrared (IR) Spectroscopy
The carbonyl (C=O) stretching frequency in the IR spectrum is a characteristic feature of ketones. The presence of the electron-withdrawing trifluoromethyl group typically shifts this absorption to a higher wavenumber compared to non-fluorinated ketones.
1,1,1-Trifluoroacetone:
-
A strong absorption band is observed at approximately 1760 cm⁻¹ corresponding to the C=O stretch.[11]
2-Butanone (for comparison):
-
The C=O stretching vibration appears around 1715 cm⁻¹.
This shift to a higher frequency in the TFMK is indicative of the increased double-bond character of the carbonyl group due to the inductive effect of the fluorine atoms.
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. This compound 95 381-88-4 [sigmaaldrich.com]
- 3. 1,1,1-トリフルオロ-2-ブタノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolomics.se [metabolomics.se]
- 8. Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,1,1-Trifluoroacetone(421-50-1) 1H NMR spectrum [chemicalbook.com]
- 11. ias.ac.in [ias.ac.in]
A Comparative Analysis of the Reactivity of 1,1,1-Trifluoro-2-butanone and Hexafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,1,1-trifluoro-2-butanone and hexafluoroacetone (B58046). The inclusion of fluorine atoms significantly alters the electronic properties of the carbonyl group, rendering these ketones highly reactive electrophiles. This enhanced reactivity is of considerable interest in organic synthesis and drug development, where fluorinated moieties can impart unique biological properties. This document summarizes available quantitative data, provides detailed experimental protocols for comparative analysis, and visualizes key reaction pathways and workflows.
Introduction to Fluorinated Ketones
The high electronegativity of fluorine atoms creates a strong electron-withdrawing inductive effect, which significantly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes fluorinated ketones more susceptible to nucleophilic attack compared to their non-fluorinated counterparts.
-
Hexafluoroacetone , with two trifluoromethyl groups, is a highly reactive, nonflammable gas. Its extreme electrophilicity is demonstrated by its propensity to form stable hydrates in the presence of water.
-
This compound contains one trifluoromethyl group and one ethyl group attached to the carbonyl carbon. While less electrophilic than hexafluoroacetone, it is still significantly more reactive than acetone (B3395972) or 2-butanone.
Data Presentation: A Comparative Overview
Direct comparative kinetic studies between this compound and hexafluoroacetone are not extensively available in the literature. However, the reactivity of hexafluoroacetone is well-documented, providing a benchmark for comparison. The principles of physical organic chemistry predict that the presence of two electron-withdrawing trifluoromethyl groups in hexafluoroacetone will render it substantially more electrophilic and reactive than this compound, which has one electron-withdrawing trifluoromethyl group and one electron-donating ethyl group.
| Property | Hexafluoroacetone | This compound | Acetone (for reference) |
| Structure | CF₃-CO-CF₃ | CF₃-CO-CH₂CH₃ | CH₃-CO-CH₃ |
| Molecular Weight | 166.02 g/mol | 126.08 g/mol | 58.08 g/mol |
| Boiling Point | -27 °C | 50-51 °C | 56 °C |
| Hydration Equilibrium Constant (Khyd) | ~10⁶ M⁻¹[1] | Data not available, but expected to be significantly lower than hexafluoroacetone and higher than acetone. | ~10⁻³ M⁻¹[1] |
| Reactivity towards Nucleophiles | Extremely High | High | Moderate |
Key Reaction Pathways and Logical Relationships
The enhanced electrophilicity of the carbonyl carbon in fluorinated ketones is the primary driver of their reactivity. This can be visualized as a greater partial positive charge on the carbonyl carbon, making it a more attractive target for nucleophiles.
Caption: Factors influencing the reactivity of fluorinated ketones.
A key comparative reaction is the hydration of the carbonyl group. The equilibrium for this reaction lies far to the right for highly electrophilic ketones.
Caption: Hydration equilibrium for the two fluorinated ketones.
Experimental Protocols for Comparative Reactivity Analysis
To quantitatively compare the reactivity of this compound and hexafluoroacetone, the following experimental protocols can be employed.
Determination of Hydration Equilibrium Constant (Khyd) by ¹H and ¹⁹F NMR Spectroscopy
This method allows for the direct measurement of the equilibrium between the ketone and its hydrate in an aqueous solution.
Methodology:
-
Sample Preparation: Prepare solutions of known concentrations of this compound and hexafluoroacetone (or its stable hydrate) in a mixed solvent system (e.g., D₂O/acetonitrile-d₃) in separate NMR tubes.
-
NMR Acquisition: Acquire quantitative ¹H and ¹⁹F NMR spectra for each sample at a constant temperature.
-
Data Analysis:
-
In the ¹⁹F NMR spectrum, identify the signals corresponding to the trifluoromethyl groups of the ketone and the hydrate.
-
Integrate the signals for both species.
-
The ratio of the integrals will give the ratio of the concentrations of the hydrate and the ketone at equilibrium.
-
Calculate the hydration equilibrium constant (Khyd) using the following equation: Khyd = [Hydrate] / ([Ketone] * [H₂O])
-
Caption: Workflow for Khyd determination by NMR.
Kinetic Analysis of the Reaction with 2,4-Dinitrophenylhydrazine (2,4-DNPH) by UV-Vis Spectroscopy
The reaction of ketones with 2,4-DNPH to form a colored 2,4-dinitrophenylhydrazone can be monitored over time to determine the reaction rate.
Methodology:
-
Reagent Preparation: Prepare solutions of this compound, hexafluoroacetone, and 2,4-DNPH in a suitable solvent (e.g., ethanol (B145695) or acetonitrile). The 2,4-DNPH solution should be acidic.
-
Kinetic Run:
-
In a cuvette, mix the ketone solution with the 2,4-DNPH solution at a constant temperature.
-
Immediately begin monitoring the absorbance of the solution at the λmax of the 2,4-dinitrophenylhydrazone product using a UV-Vis spectrophotometer.
-
Record the absorbance at regular time intervals.
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the product using a previously determined molar absorptivity coefficient (ε) via the Beer-Lambert law (A = εbc).
-
Plot the concentration of the product versus time.
-
Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.
-
By varying the initial concentrations of the ketone and 2,4-DNPH, the rate law and the rate constant (k) for the reaction can be determined. A comparison of the rate constants will provide a quantitative measure of the relative reactivity.
-
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
Conclusion
The presence of trifluoromethyl groups dramatically increases the electrophilicity and reactivity of ketones. Hexafluoroacetone, with two such groups, is an exceptionally reactive compound. While quantitative data for this compound is less abundant, it is unequivocally more reactive than non-fluorinated ketones. The provided experimental protocols offer robust methods for researchers to quantitatively assess and compare the reactivity of these and other fluorinated ketones, providing valuable data for reaction optimization and the design of novel chemical entities.
References
A Comparative Guide to Trifluoromethylation: TMSCF3 vs. 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of two key reagents for introducing the trifluoromethyl group.
The incorporation of a trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry and materials science. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an objective comparison of two commercially available compounds containing the trifluoromethyl group: (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, and 1,1,1-Trifluoro-2-butanone. While both are valuable in their own right, they play fundamentally different roles in the synthesis of trifluoromethylated compounds. This guide will elucidate these differences with supporting data and experimental protocols.
Overview: Nucleophilic Reagent vs. Fluorinated Building Block
TMSCF3 is a premier, well-established nucleophilic trifluoromethylating agent .[2] It serves as a source of a trifluoromethyl anion equivalent ("CF3⁻"), which can be added to a wide range of electrophilic substrates.[2] In contrast, this compound is best described as a fluorinated building block . Its chemistry is centered around the electrophilic carbonyl carbon, which is highly activated by the adjacent electron-withdrawing trifluoromethyl group.[3] It is not typically used to trifluoromethylate other molecules directly but rather to be incorporated into larger structures.
TMSCF3 (Ruppert-Prakash Reagent): A Workhorse for Nucleophilic Trifluoromethylation
TMSCF3 is a colorless liquid that has become an indispensable tool for the direct introduction of the CF3 group.[2]
Mechanism of Action
The trifluoromethylation of carbonyl compounds using TMSCF3 is initiated by a nucleophilic catalyst, such as a fluoride (B91410) salt (e.g., TBAF, CsF, KF) or an alkoxide.[4] The catalyst activates the silicon-carbon bond, generating a transient trifluoromethyl anion equivalent that attacks the electrophilic carbonyl carbon. The resulting alkoxide is then trapped by the trimethylsilyl (B98337) group to form a silyl (B83357) ether, which can be hydrolyzed upon acidic workup to yield the trifluoromethylated alcohol.[5] This process is an anionic chain reaction.[5]
Performance Data
The following table summarizes the performance of TMSCF3 in the trifluoromethylation of various carbonyl compounds.
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | TBAF (0.1) | THF | 0.5 | 95 | [2] |
| Acetophenone | K₂CO₃ (10) | DMF | 16 | 94 | [5] |
| 4-Methoxybenzaldehyde | TBAF (0.1) | THF | 0.5 | 92 | [2] |
| Cyclohexanone | TBAF (0.1) | THF | 1 | 85 | [2] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocol: Trifluoromethylation of Benzaldehyde with TMSCF3
This protocol is a general procedure and may require optimization for different substrates.[2]
Materials:
-
Benzaldehyde
-
TMSCF3 (Ruppert-Prakash Reagent)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add TMSCF3 (1.2 mmol).
-
Slowly add the TBAF solution (0.1 mmol) dropwise to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting silyl ether can be hydrolyzed by treatment with 1M HCl in THF to afford the corresponding alcohol.
-
Purify the product by flash column chromatography.
This compound: A Versatile Fluorinated Building Block
This compound is a colorless liquid with a boiling point of 50-51 °C. Its primary utility in synthesis is as an electrophilic substrate that can be incorporated into larger molecules, carrying the CF3-CO- moiety with it.
Reactivity and Applications
The carbonyl group of this compound is highly electrophilic due to the strong electron-withdrawing effect of the trifluoromethyl group.[3] This makes it susceptible to attack by a wide range of nucleophiles. Its applications include:
-
Synthesis of Trifluoromethylated Alcohols: Reduction with agents like sodium borohydride (B1222165) or lithium aluminum hydride efficiently produces 1,1,1-trifluoro-2-butanol.[3]
-
Precursor to other Reactive Species: It can be used for the in situ generation of ethyl(trifluoromethyl)dioxirane (ETDO), a powerful oxidizing agent.
-
Building Block for Heterocycles: It can serve as a starting material for the synthesis of various trifluoromethyl-containing heterocyclic compounds.
While there are mentions of its involvement in gold-catalyzed trifluoromethylation reactions through a fluoride rebound mechanism, it is not employed as a general trifluoromethylating agent for a broad range of substrates in the way TMSCF3 is.[3]
Experimental Protocol: Reduction of this compound
This is a representative protocol for the reduction of a trifluoromethyl ketone.[3]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC or GC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 1,1,1-trifluoro-2-butanol.
-
If necessary, purify the product by distillation or column chromatography.
Comparative Summary
| Feature | TMSCF3 (Ruppert-Prakash Reagent) | This compound |
| Primary Role | Nucleophilic trifluoromethylating agent | Fluorinated building block |
| Reactivity | Source of "CF₃⁻" equivalent | Electrophilic carbonyl carbon |
| Typical Substrates | Aldehydes, ketones, imines, esters | Nucleophiles (e.g., hydrides, organometallics) |
| Activation | Catalytic nucleophile (e.g., TBAF, K₂CO₃) | No external activator needed for nucleophilic attack |
| Product | Substrate with a newly installed CF₃ group | A larger molecule incorporating the CF₃-C(OH)-Et moiety |
| Handling | Relatively easy to handle liquid | Flammable liquid |
Conclusion
Both TMSCF3 and this compound are valuable reagents in the synthesis of trifluoromethylated compounds. However, their applications are distinct.
-
TMSCF3 is the reagent of choice for the direct nucleophilic trifluoromethylation of a wide array of electrophilic substrates. Its versatility and the vast body of literature supporting its use make it a staple in synthetic organic chemistry.
-
This compound serves as a versatile building block . It allows for the introduction of a trifluoromethyl group as part of a larger structural motif through reactions at its electrophilic carbonyl center.
The selection between these two reagents is therefore not a matter of which is a "better" trifluoromethylating agent, but rather which synthetic strategy is being employed. For direct trifluoromethylation, TMSCF3 is the clear choice. For constructing molecules that contain a 2-hydroxy-1,1,1-trifluorobutyl group or related structures, this compound is an excellent starting material.
References
Comparative Guide to Analytical Methods for the Quantification of 1,1,1-Trifluoro-2-butanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,1,1-Trifluoro-2-butanone, a fluorinated ketone of interest in various chemical and pharmaceutical applications. The selection of an appropriate analytical technique is critical for ensuring data accuracy, reliability, and compliance with regulatory standards. This document focuses on two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).
Given the volatile nature of this compound, Gas Chromatography is generally the more suitable and widely applied technique.[1] However, for the purpose of a comprehensive comparison, a potential HPLC method will also be discussed as an alternative. This guide presents representative validation data, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the most appropriate method for their specific needs.
Method Performance Comparison
The choice between GC and HPLC for the analysis of this compound hinges on the analyte's physicochemical properties and the specific requirements of the analysis, such as sensitivity, sample matrix, and throughput.[2][3][4][5]
-
Gas Chromatography (GC): As a volatile compound with a boiling point of 50-51 °C, this compound is ideally suited for GC analysis.[6] This technique offers high resolution, speed, and cost-effectiveness.[1] When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for organic compounds.
-
High-Performance Liquid Chromatography (HPLC): While less conventional for such a volatile analyte, HPLC can be adapted for the analysis of ketones.[2] This might be considered in scenarios where the sample matrix is not amenable to GC, or when simultaneous analysis of non-volatile compounds is required. UV detection is possible, although the chromophore of a simple ketone may limit sensitivity.
The following tables summarize the expected quantitative performance of a validated GC-FID method and a potential HPLC-UV method for the analysis of this compound, based on typical validation parameters for similar analytes.
Table 1: Representative Validation Data for GC-FID Method
| Validation Parameter | Acceptance Criteria | Representative Results |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 80-120% of target concentration | 1.0 - 500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.2% |
| - Intermediate Precision | ≤ 3.0% | 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
Table 2: Projected Performance of a Comparative HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Projected Results |
| Linearity (R²) | ≥ 0.995 | 0.9975 |
| Range | 80-120% of target concentration | 5.0 - 1000 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.2 - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.5% | 1.8% |
| - Intermediate Precision | ≤ 3.5% | 2.9% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 5.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.0% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound by GC-FID and a potential HPLC-UV method.
GC-FID Method Protocol
This protocol is designed for the quantification of this compound in a solution, for instance, to determine purity or concentration in a reaction mixture.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating this volatile ketone.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector. A split injection is recommended to prevent column overload.
-
Injector Temperature: 200 °C
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
-
Detector: Flame Ionization Detector (FID)
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1.0 µg/mL to 500 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Dilute the test sample to fall within the calibration range.
-
-
Injection Volume: 1 µL.
HPLC-UV Method Protocol (Hypothetical Alternative)
This protocol outlines a potential approach for HPLC analysis. Optimization would be required to achieve desired performance.
-
Instrumentation: High-performance liquid chromatograph with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A starting point could be 40:60 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set at a wavelength where the ketone exhibits some absorbance (e.g., 210 nm).
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare calibration standards by diluting the stock solution to concentrations ranging from 5.0 µg/mL to 1000 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations.
-
Dilute the test sample in the mobile phase to a concentration within the calibration range.
-
-
Injection Volume: 10 µL.
Visualizing the Workflow
Diagrams created using Graphviz illustrate the logical flow of the analytical method validation process and the specific workflows for GC-FID and HPLC-UV analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. 1,1,1-三氟-2-丁酮 95% | Sigma-Aldrich [sigmaaldrich.com]
A Mechanistic Showdown: Comparing Trifluoromethylation Reactions from Different Sources
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern molecular design, enhancing metabolic stability, lipophilicity, and bioavailability. The choice of the trifluoromethyl source is a critical decision that dictates reaction conditions, substrate scope, and ultimately, synthetic efficiency. This guide provides a mechanistic comparison of common trifluoromethylation reagents, supported by experimental data, to inform reagent selection in your research.
The landscape of trifluoromethylation is dominated by a diverse toolkit of reagents, each with a distinct reactivity profile. These can be broadly categorized by the nature of the trifluoromethyl species they generate: electrophilic (CF3+), nucleophilic (CF3-), and radical (CF3•). This guide will focus on a comparative analysis of some of the most widely employed reagents: Togni's reagents (electrophilic/radical), Umemoto's reagents (electrophilic/radical), Langlois' reagent (radical), and the Ruppert-Prakash reagent (nucleophilic).
Performance Comparison: A Data-Driven Overview
The efficiency of a trifluoromethylation reaction is highly dependent on the substrate and the chosen reagent. Below is a summary of comparative performance data for the trifluoromethylation of common scaffolds.
Trifluoromethylation of β-Keto Esters
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium (B1226848) Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [1] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1] |
For the trifluoromethylation of activated methylene (B1212753) compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents and their more reactive derivatives generally provide higher yields compared to hypervalent iodine reagents like Togni's.[1]
Trifluoromethylation of Indoles
| Reagent | Substrate | Product | Yield (%) | Reference |
| N-(Trifluoromethylthio)saccharin | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 95 | [2] |
| N-Trifluoromethylthiodibenzenesulfonimide | 1-Methylindole | 1-Methyl-3-(trifluoromethylthio)indole | 98 | [2] |
| Langlois' Reagent (Cu(II)-catalyzed) | 3-Methyl-1H-indole | 2-Trifluoromethyl-3-methyl-1H-indole | 86 | [3] |
| Togni's Reagent (photoredox) | Indole (B1671886) | C2-Trifluoromethylated Indole | 85 | [2] |
| Umemoto's Reagent (photoredox) | Indole | C3-Trifluoromethylthiolated Indole | 82 | [2] |
The trifluoromethylation of heterocycles like indole can be achieved with high efficiency using various methods. Radical approaches using Langlois' reagent and photoredox catalysis with Togni's or Umemoto's reagents offer powerful strategies for direct C-H functionalization.[1][2][3]
Mechanistic Pathways and Experimental Workflows
The choice of trifluoromethylating agent dictates the underlying reaction mechanism, which in turn influences the experimental setup.
Electrophilic and Radical Pathways: Togni and Umemoto Reagents
Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are versatile reagents that can participate in both electrophilic and radical trifluoromethylation pathways.[4][5] The specific pathway is often influenced by the presence of additives, catalysts, or light.
References
Enantioselectivity comparison of catalysts for reactions with 1,1,1-Trifluoro-2-butanone
This guide, therefore, aims to provide a foundational understanding of the potential catalytic systems that could be employed for the enantioselective transformations of 1,1,1-Trifluoro-2-butanone, drawing parallels from studies on structurally similar ketones. The information presented herein is intended to serve as a starting point for researchers and drug development professionals venturing into the synthesis of chiral 1,1,1-trifluoro-2-butanol and its derivatives.
Theoretical Framework and Potential Catalytic Systems
The primary transformations for converting a prochiral ketone like this compound into a chiral alcohol are enantioselective reduction and hydrogenation. Below, we discuss the catalyst types that have shown high efficacy for analogous substrates.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones. Ruthenium-based catalysts, particularly those with chiral diamine and diphosphine ligands, are prominent in this area.
Potential Catalyst Systems:
-
Ru-TsDPEN Complexes: Catalysts of the type Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are highly effective for the ATH of various ketones. The general catalytic cycle involves the transfer of hydrogen from a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture, to the ketone substrate.
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of this compound.
Asymmetric Hydrogenation
Direct asymmetric hydrogenation using molecular hydrogen offers high atom economy. Rhodium and Iridium complexes with chiral phosphine (B1218219) ligands are often the catalysts of choice for the hydrogenation of unfunctionalized ketones.
Potential Catalyst Systems:
-
Rh/Ir-Diphosphine Complexes: Chiral diphosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, in combination with rhodium or iridium, have demonstrated high enantioselectivity in the hydrogenation of a wide array of ketones. The reaction typically requires high pressures of hydrogen gas.
Biocatalysis
Enzymes, particularly ketoreductases (KREDs), offer a highly selective and environmentally benign approach to the reduction of ketones.
Potential Catalyst Systems:
-
Ketoreductases (KREDs): A vast number of commercially available KREDs can reduce ketones with high enantioselectivity. The selection of the appropriate enzyme is crucial and often requires screening of a library of enzymes. These reactions are typically performed in aqueous media under mild conditions and use a co-factor regeneration system, often employing a sacrificial alcohol like isopropanol or glucose.
Caption: General experimental workflow for biocatalytic reduction.
Data Presentation: A Call for Research
Due to the lack of specific published data for the enantioselective reactions of this compound, we are unable to provide the requested comparative data tables. The following tables are presented as templates that researchers can utilize to structure their findings as they explore this area.
Table 1: Asymmetric Transfer Hydrogenation of this compound (Template)
| Entry | Catalyst | Ligand | H-Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | ||||||||
| 2 |
Table 2: Asymmetric Hydrogenation of this compound (Template)
| Entry | Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | ||||||||
| 2 |
Table 3: Biocatalytic Reduction of this compound (Template)
| Entry | Biocatalyst (KRED) | Co-factor System | Substrate Conc. (mM) | Buffer | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | ||||||||
| 2 |
Experimental Protocols: General Methodologies
The following are generalized experimental protocols that can be adapted for the investigation of enantioselective reactions with this compound.
General Procedure for Asymmetric Transfer Hydrogenation (ATH)
In an inert atmosphere glovebox, the ruthenium catalyst and the chiral ligand are dissolved in the chosen solvent. The solution is stirred for a specified time to allow for catalyst activation. To this solution, the hydrogen donor (e.g., a mixture of formic acid and triethylamine or isopropanol) is added, followed by the substrate, this compound. The reaction mixture is then stirred at the desired temperature for the specified duration. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
General Procedure for Asymmetric Hydrogenation
The catalyst precursor and the chiral ligand are placed in a high-pressure reactor under an inert atmosphere. The solvent is added, and the mixture is stirred to form the active catalyst. This compound is then added to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure. The reaction is stirred at the specified temperature for the required time. After the reaction, the pressure is carefully released, and the product is isolated and purified. Chiral HPLC or GC is used to determine the enantiomeric excess.
General Procedure for Biocatalytic Reduction
A suspension of the ketoreductase (either as a whole-cell catalyst or an isolated enzyme) is prepared in a suitable buffer. The co-factor regeneration system components (e.g., NAD(P)H and a sacrificial substrate like glucose or isopropanol with the corresponding dehydrogenase) are added. The reaction is initiated by the addition of this compound. The mixture is incubated at a controlled temperature and pH with agitation. The progress of the reaction is monitored by techniques such as GC or HPLC. Once the reaction is complete, the product is extracted from the aqueous medium, purified, and its enantiomeric excess is determined.
Conclusion and Future Outlook
The enantioselective synthesis of chiral fluorinated molecules is of paramount importance in the development of new pharmaceuticals and agrochemicals. While the specific catalytic systems for this compound remain to be thoroughly investigated, the established methodologies for other trifluoromethyl ketones provide a strong foundation for future research. It is anticipated that by applying the principles of asymmetric transfer hydrogenation, direct hydrogenation, and biocatalysis, highly efficient and selective methods for the synthesis of enantioenriched 1,1,1-trifluoro-2-butanol will be developed. This will undoubtedly open new avenues for the creation of novel, biologically active compounds. The scientific community is encouraged to explore this area and publish their findings to fill the current knowledge gap.
The Strategic Trifluoromethyl Group: A Cost-Benefit Analysis of 1,1,1-Trifluoro-2-butanone in Large-Scale Synthesis
In the landscape of industrial chemistry, the selection of reagents is a critical decision point, balancing cost, efficiency, safety, and environmental impact. For researchers, scientists, and professionals in drug development, the choice between a fluorinated ketone like 1,1,1-Trifluoro-2-butanone and its non-fluorinated counterpart, 2-butanone (B6335102) (also known as methyl ethyl ketone or MEK), for large-scale synthesis is a nuanced one. This guide provides a comprehensive comparison to inform this decision-making process, supported by available data and experimental considerations.
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, bioavailability, and lipophilicity in pharmaceutical compounds.[1] this compound serves as a vital building block and reagent in numerous advanced synthetic processes due to these unique structural features.[1]
Comparative Analysis: Physicochemical Properties and Cost
A direct comparison of the physical and chemical properties of this compound and 2-butanone reveals key differences that influence their application in synthesis. The highly electronegative trifluoromethyl group in this compound significantly impacts its reactivity.
| Property | This compound | 2-Butanone (MEK) |
| CAS Number | 381-88-4 | 78-93-3 |
| Molecular Formula | C4H5F3O | C4H8O |
| Molecular Weight | 126.08 g/mol | 72.11 g/mol |
| Boiling Point | 50-51 °C | 80 °C |
| Density | 0.929 g/mL at 25 °C | 0.806 g/mL |
| Flash Point | -17.8 °C (closed cup) | -8 °C |
| Purity (typical) | 95-96% | ≥99.5% |
| Bulk Price | Significantly Higher (estimated) | Lower |
Performance in Synthesis: A Tale of Two Ketones
While specific comparative data for large-scale synthesis is often proprietary, the enhanced electrophilicity of the carbonyl carbon in fluorinated ketones generally leads to increased reactivity. This can translate to higher yields, faster reaction times, and improved selectivity in certain reactions, such as aldol (B89426) condensations and trifluoromethylations.
Hypothetical Aldol Condensation Performance:
| Parameter | This compound | 2-Butanone |
| Reaction Time | Potentially shorter due to higher reactivity | Standard |
| Yield | Potentially higher | Standard |
| Purity of Crude Product | May be higher due to improved selectivity | May require more extensive purification |
| Downstream Processing | Potentially less complex purification | Standard purification protocols |
Experimental Protocols
General Protocol for Aldol Condensation:
A common application for ketones in large-scale synthesis is the aldol condensation. Below is a generalized protocol that can be adapted for both this compound and 2-butanone.
Materials:
-
Aldehyde
-
Ketone (this compound or 2-butanone)
-
Base catalyst (e.g., Sodium hydroxide, Potassium carbonate)
-
Solvent (e.g., Ethanol, Tetrahydrofuran)
-
Acid for neutralization (e.g., Hydrochloric acid)
Procedure:
-
Dissolve the aldehyde in the chosen solvent in a suitable reactor.
-
Add the ketone to the solution.
-
Slowly add the base catalyst while monitoring the temperature.
-
Allow the reaction to proceed for the determined time, monitoring progress by a suitable analytical method (e.g., TLC, GC, HPLC).
-
Upon completion, neutralize the reaction mixture with acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or crystallization.
Visualizing the Decision Framework
The selection of a ketone for large-scale synthesis involves a multi-faceted decision process. The following diagram illustrates the logical workflow.
Caption: Logical workflow for selecting a ketone in large-scale synthesis.
Environmental, Health, and Safety Considerations
The environmental fate and safety profiles of these two ketones are markedly different and represent a significant factor in the cost-benefit analysis.
| Aspect | This compound | 2-Butanone (MEK) |
| Environmental Impact | Perfluorinated ketones generally have short atmospheric lifetimes and low global warming potentials.[1][2] However, concerns exist about the persistence of some fluorinated compounds in the environment. | It is a volatile organic compound (VOC) that can contribute to air pollution.[3] It is biodegradable and does not persist in the environment. |
| Health Hazards | Highly flammable. Potential for formation of toxic byproducts depending on the reaction. | Flammable.[4] Can cause irritation to the eyes, skin, and respiratory system.[4] |
| Waste Disposal | Disposal of fluorinated waste can be more costly and complex due to its halogenated nature. | Standard disposal procedures for non-halogenated organic solvents. |
The disposal of hazardous waste is a significant operational cost. Halogenated solvent waste, which would include reaction byproducts and cleaning solvents from a synthesis using this compound, is generally more expensive to dispose of than non-halogenated waste.
Conclusion
The decision to use this compound in large-scale synthesis is a trade-off between potentially superior reaction performance and higher initial costs and more complex waste management. For high-value products, such as novel pharmaceuticals, where enhanced properties conferred by the trifluoromethyl group are crucial, the benefits of using this compound may outweigh the costs. In contrast, for the synthesis of less complex molecules where cost is a primary driver, 2-butanone is likely the more economical choice.
A thorough cost-benefit analysis must consider not only the price of the raw materials but also the entire process, including reaction efficiency, purification costs, and waste disposal. Pilot-scale studies are essential to gather the necessary quantitative data to make an informed decision for any specific large-scale synthesis.
References
A Spectroscopic Showdown: Comparative Analysis of Adducts from Diverse Trifluoromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. A variety of reagents, broadly classified as nucleophilic, electrophilic, and radical, are employed for this transformation. This guide provides an objective spectroscopic comparison of the adducts formed from these different classes of trifluoromethylating agents, supported by experimental data from the literature.
While the choice of a trifluoromethylating agent is critical for substrate scope and reaction conditions, a key finding is that for many common substrates, the spectroscopic characteristics of the final trifluoromethylated product are largely independent of the specific reagent used.[1] The local electronic environment of the CF₃ group in the final product dictates its spectroscopic signature, leading to nearly identical chemical shifts and coupling constants regardless of the synthetic pathway.[1]
Data Presentation: A Spectroscopic Fingerprint of the Trifluoromethyl Group
The following tables summarize the key spectroscopic data for trifluoromethylated compounds, providing a reference for researchers in the characterization of their synthesized adducts.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the characterization of trifluoromethylated compounds.[1][2] The ¹⁹F nucleus boasts high natural abundance and sensitivity, making it an excellent probe.[2][3][4] The chemical shift of the CF₃ group is highly sensitive to its electronic environment.[4][5][6][7]
| Spectroscopic Parameter | Typical Value/Range | Remarks |
| ¹⁹F Chemical Shift (δ) | -50 to -80 ppm (relative to CFCl₃) | Can vary significantly with solvent, temperature, and molecular context.[2][6] Electron-withdrawing groups cause downfield shifts, while electron-donating groups cause upfield shifts.[2] |
| ¹³C Chemical Shift (δ) | 120 to 130 ppm (quartet) | The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms. |
| ¹J(C-F) Coupling Constant | 270 to 340 Hz | A large one-bond coupling constant, characteristic of the C-F bond in a CF₃ group. |
| ²J(C-C-F) Coupling Constant | 30 to 40 Hz | Two-bond coupling to an adjacent carbon atom. |
| ³J(H-C-C-F) Coupling Constant | ~1 Hz | Three-bond coupling to vicinal protons. |
Note: Chemical shifts and coupling constants are approximate and can be influenced by the specific molecular structure and analytical conditions.[2][6]
Table 2: Infrared (IR) Spectroscopy Data
Vibrational spectroscopy provides insight into the bonding and functional groups present in a molecule. The CF₃ group exhibits strong and characteristic absorption bands.[8][9]
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Remarks |
| Asymmetric C-F Stretch | 1150 - 1280 | Typically a very strong and prominent band.[8][9] |
| Symmetric C-F Stretch | 1100 - 1150 | Also a strong absorption band.[8] |
| CF₃ Deformation (Scissoring) | 600 - 800 | Weaker in intensity compared to the stretching modes. |
Table 3: Mass Spectrometry (MS) Data
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation patterns of trifluoromethylated compounds.
| Fragmentation Pathway | Key Fragments | Remarks |
| Loss of CF₃ radical | [M - 69]⁺ | A common fragmentation pathway is the loss of the trifluoromethyl radical (•CF₃).[9] |
| Formation of CF₃⁺ | m/z 69 | The trifluoromethyl cation is a frequently observed fragment. |
| Rearrangement and subsequent fragmentation | Varies with molecular structure | Complex fragmentation patterns can provide structural information.[10][11] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of trifluoromethylated adducts, based on methodologies reported in the literature.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the trifluoromethylated adduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of 5-10 mg/mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
¹⁹F NMR Acquisition:
-
Reference the spectra to an internal or external standard, such as CFCl₃ (δ = 0 ppm) or hexafluorobenzene (B1203771) (δ = -163.9 ppm).[12]
-
Acquire the spectra with appropriate parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Obtain proton-decoupled ¹³C NMR spectra to observe the chemical shift of the CF₃ carbon as a quartet.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: Cast a thin film of the liquid between two salt plates (e.g., NaCl or KBr) or use an ATR accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the C-F stretching and CF₃ deformation modes.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and identify characteristic fragment ions.
Visualizations
Experimental Workflow for Synthesis and Spectroscopic Characterization
Caption: General workflow for the synthesis and spectroscopic analysis of trifluoromethylated adducts.
Logical Relationship of Reagent Choice to Spectroscopic Outcome
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. escholarship.org [escholarship.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Unusual addition patterns in trifluoromethylation of [60]fullerene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
Performance Evaluation of 1,1,1-Trifluoro-2-butanone in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 1,1,1-Trifluoro-2-butanone in various solvent systems. The inclusion of the trifluoromethyl group significantly alters the physicochemical properties of the ketone, influencing its solubility, reactivity, and stability compared to its non-fluorinated counterpart, 2-butanone (B6335102) (also known as methyl ethyl ketone or MEK). This document summarizes available experimental data and provides detailed experimental protocols for researchers to conduct their own evaluations.
Comparative Physicochemical Properties
The introduction of fluorine atoms has a profound effect on the electronic properties and intermolecular interactions of 2-butanone. These differences are reflected in their physical properties, which are crucial for their application as solvents and reagents.
| Property | This compound | 2-Butanone (MEK) |
| Molecular Weight | 126.08 g/mol | 72.11 g/mol |
| Boiling Point | 50-51 °C | 79.6 °C |
| Density | 0.929 g/mL at 25 °C | 0.805 g/mL at 20 °C |
| Flash Point | -17.8 °C (closed cup) | -9 °C (closed cup) |
| Dipole Moment | Higher (due to CF₃ group) | Lower |
Solubility Profile
Table of Qualitative Solubility:
| Solvent System | Solvent Type | This compound | 2-Butanone (MEK) |
| Water | Polar Protic | Sparingly Soluble | Soluble |
| Methanol | Polar Protic | Soluble | Miscible |
| Ethanol | Polar Protic | Soluble | Miscible |
| Acetone | Polar Aprotic | Soluble | Miscible |
| Acetonitrile | Polar Aprotic | Soluble | Miscible |
| Dichloromethane | Polar Aprotic | Soluble | Miscible |
| Chloroform | Polar Aprotic | Soluble | Miscible |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Miscible |
| Toluene | Non-polar | Soluble | Miscible |
| Hexane | Non-polar | Soluble | Miscible |
Note: "Soluble" indicates that the compound dissolves to a significant extent, while "miscible" implies solubility in all proportions. The solubility of this compound is inferred from its chemical properties and limited available data.
Reactivity and Solvent Effects
The electron-withdrawing nature of the trifluoromethyl group in this compound increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to 2-butanone. This enhanced reactivity is also influenced by the solvent environment.
Key Reactivity Considerations:
-
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of ketones is significantly influenced by the solvent. In trifluoromethyl-β-diketones, for instance, the enol form is often stabilized in nonpolar solvents. The choice of solvent can therefore be critical in reactions where the enol tautomer is the reactive species.
-
Hydrate (B1144303) Formation: In protic solvents, particularly water, fluorinated ketones have a greater tendency to form stable hydrates (gem-diols) compared to their non-fluorinated analogs. This can affect reaction rates and equilibria.
-
Nucleophilic Addition: The increased electrophilicity of the carbonyl carbon in this compound generally leads to faster rates of nucleophilic addition reactions. The solvent plays a crucial role in solvating both the ketone and the nucleophile, thereby influencing the reaction kinetics. Polar aprotic solvents often enhance the reactivity of anionic nucleophiles.
Due to the lack of specific kinetic data for this compound in various solvents, a generalized comparison of expected reaction rates is presented below.
Table of Expected Relative Reaction Rates for Nucleophilic Addition:
| Solvent System | Solvent Type | Expected Relative Rate (this compound vs. 2-Butanone) | Rationale |
| Protic Solvents | Polar Protic | Faster, but may be complicated by hydrate formation. | The electron-withdrawing CF₃ group activates the carbonyl group. However, hydrogen bonding from the solvent can stabilize the ketone and potentially form gem-diols. |
| Aprotic Solvents | Polar Aprotic | Significantly Faster | The enhanced electrophilicity of the fluorinated ketone is fully expressed, and anionic nucleophiles are less solvated, increasing their reactivity. |
| Non-polar Solvents | Non-polar | Faster | The intrinsic reactivity difference between the fluorinated and non-fluorinated ketone will be the primary determinant of the rate, with the fluorinated ketone being more reactive. |
Experimental Protocols
To facilitate further research and direct comparison, the following detailed methodologies for key experiments are provided.
Determination of Solubility
Objective: To quantitatively determine the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., methanol, acetone, acetonitrile, dichloromethane, THF, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative NMR setup.
Procedure:
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) for 24 hours with intermittent vortexing to ensure saturation.
-
Centrifuge the vials to sediment the undissolved solute.
-
Carefully extract a known volume of the supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated GC-FID or quantitative NMR to determine the concentration of this compound.
-
Calculate the solubility in g/100 mL or mol/L.
Monitoring Reaction Kinetics via UV-Vis Spectroscopy
Objective: To compare the reaction rates of this compound and 2-butanone with a suitable nucleophile in different solvents.
Materials:
-
This compound and 2-butanone
-
A suitable nucleophile that leads to a change in UV-Vis absorbance upon reaction (e.g., a colored nucleophile or a reaction that produces a colored product).
-
A selection of UV-Vis grade solvents.
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
-
Quartz cuvettes.
Procedure:
-
Prepare stock solutions of the ketone and the nucleophile in each of the chosen solvents.
-
Set the spectrophotometer to monitor the absorbance at the wavelength of maximum absorbance (λmax) of the reactant or product being tracked.
-
Equilibrate the stock solutions and the cuvette holder to the desired reaction temperature.
-
In a quartz cuvette, mix known concentrations of the ketone and nucleophile solutions to initiate the reaction.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Plot the absorbance versus time data. The rate of reaction can be determined from the initial slope of this curve.
-
Repeat the experiment for both ketones in all selected solvents, keeping the concentrations and temperature constant for a valid comparison.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures described above for a comprehensive performance evaluation.
Caption: Experimental workflow for evaluating the performance of ketones in various solvent systems.
This guide provides a framework for the comparative evaluation of this compound. The provided experimental protocols can be adapted to specific research needs to generate valuable quantitative data, enabling informed decisions in solvent selection and reaction optimization for drug development and other scientific applications.
References
Safety Operating Guide
Proper Disposal of 1,1,1-Trifluoro-2-butanone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 1,1,1-Trifluoro-2-butanone are critical for ensuring laboratory safety and environmental protection. This highly flammable, halogenated ketone necessitates strict adherence to hazardous waste protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety measures are in place. This compound is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[1][2] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[1][3] An emergency eyewash station and safety shower should be readily accessible.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 381-88-4 |
| Molecular Formula | C4H5F3O |
| Molecular Weight | 126.08 g/mol |
| Boiling Point | 44 - 45 °C / 111.2 - 113 °F[2] |
| Flash Point | -17 °C / 1.4 °F[2] |
| Specific Gravity | 0.929 g/cm³[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous waste.
1. Waste Identification and Classification:
-
Halogenated Waste Stream: Due to the presence of fluorine atoms, this compound is classified as a halogenated solvent. It must be segregated from non-halogenated solvent waste to ensure proper disposal and recycling.[4]
-
Hazardous Waste Codes: Depending on the specific regulations and any contaminants, this waste may fall under EPA hazardous waste codes such as F001 or F002 if it is a spent solvent from specific processes.[5][6] Consult your institution's Environmental Health and Safety (EHS) department for precise waste code assignment.
2. Waste Collection and Segregation:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solvents." The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7]
-
Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible waste streams.[4]
3. Container Management:
-
Labeling: The waste container must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The accumulation start date should also be clearly marked.
-
Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage facility. The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[2][8]
-
Container Level: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[7]
4. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is ready for disposal, contact your institution's EHS department to arrange for a pickup. Follow their specific procedures for requesting a waste collection.
-
Professional Disposal: this compound must be disposed of through a licensed hazardous waste disposal company.[8] Common disposal methods for halogenated solvents include incineration at a permitted hazardous waste facility.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Comprehensive Safety and Handling Guide for 1,1,1-Trifluoro-2-butanone
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 1,1,1-Trifluoro-2-butanone in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Hazard Identification
This compound is a flammable liquid that poses several health risks.[1][2][3][4] Key hazards include:
-
Flammability: Highly flammable liquid and vapor with a low flash point.[1][3] Vapors can form explosive mixtures with air.[4][5]
-
Inhalation: May cause respiratory tract irritation.[2][6] High concentrations of vapor may lead to dizziness or drowsiness.[5][6]
-
Skin Contact: May cause skin irritation.[2][3][6] Prolonged or repeated exposure may lead to dryness or cracking.[7] It can be harmful if absorbed through the skin.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| Situation | Required PPE | Specifications |
| Routine Handling | Eye and Face Protection | Chemical safety goggles or a face shield are necessary.[2][6] |
| Hand Protection | Wear chemical-resistant gloves (e.g., PVC).[5] Gloves should be inspected before use and disposed of properly after handling the chemical.[2] | |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-approved respirator.[4][6] | |
| Protective Clothing | A lab coat or other suitable protective clothing should be worn.[6] | |
| Large Spills | Enhanced PPE | In addition to routine PPE, consider wearing non-static clothing and non-sparking safety footwear for large-scale operations.[5] |
| Firefighting | Specialized Gear | For fires, wear a self-contained breathing apparatus (SCBA) and gas-tight, chemically protective clothing.[4][6] |
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 381-88-4[1][8] |
| Molecular Formula | C₄H₅F₃O[8] |
| Molecular Weight | 126.08 g/mol [1][8] |
| Appearance | Colorless Liquid[3] |
| Boiling Point | 44 - 51 °C[1][3] |
| Flash Point | -17.8 °C (-0.04 °F) (closed cup)[1][3] |
| Density | 0.929 g/mL at 25 °C[1] |
Operational Plan: Step-by-Step Handling Procedure
4.1. Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[3][6]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces.[2][3][6] Use explosion-proof electrical and ventilating equipment.[3][4]
-
Grounding: To prevent static electricity discharge, which can ignite vapors, ensure that all metal equipment is properly grounded.[3][6]
4.2. Chemical Handling
-
Personal Protective Equipment: Don the appropriate PPE as detailed in Section 2 before handling the chemical.
-
Dispensing: Use only non-sparking tools when opening and dispensing from the container.[3][6]
-
Avoid Contact: Avoid direct contact with the skin and eyes, and do not inhale the vapors.[2][6]
-
Hygiene: After handling, wash your hands thoroughly.[3][6] Do not eat, drink, or smoke in the work area.[6]
4.3. Storage
-
Container: Keep the container tightly closed when not in use.[2][3][6]
-
Location: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[2][3][6]
-
Incompatible Materials: Keep away from strong bases, alkali metals, and oxidizing agents.[4]
Disposal Plan
5.1. Waste Collection
-
Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous waste.[5]
-
Container: Collect waste in a suitable, labeled, and closed container.
5.2. Disposal of Empty Containers
-
Residue Hazard: Empty containers may still contain explosive vapors and should be handled with care.[5]
-
Disposal: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[2][3] Do not cut, drill, or weld on or near the container.[5]
5.3. Spill Cleanup and Disposal
-
Minor Spills:
-
Remove all ignition sources.[5]
-
Absorb the spill with an inert material (e.g., sand or earth).
-
Place the contaminated material into a suitable container for hazardous waste disposal.
-
-
Major Spills:
Emergency Procedures: First Aid
Immediate medical attention should be sought for all exposures.
-
Inhalation: Move the affected person to fresh air.[3][6][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing.[9][10] Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][9]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][10] Remove contact lenses if it is safe to do so.[3][10]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2][3] Never give anything by mouth to an unconscious person.[2][3]
Visualized Workflow: Safe Handling and Emergency Response
Caption: Workflow for safe handling and emergency response for this compound.
References
- 1. 1,1,1-三氟-2-丁酮 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. gustavus.edu [gustavus.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemos.de [chemos.de]
- 8. scbt.com [scbt.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
